SJF-8240
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C58H65F2N7O11S |
|---|---|
Molecular Weight |
1106.2 g/mol |
IUPAC Name |
1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C58H65F2N7O11S/c1-35-51(79-34-63-35)37-10-8-36(9-11-37)32-62-53(70)45-29-41(68)33-67(45)54(71)52(57(2,3)4)66-50(69)19-27-76-24-6-23-75-25-7-26-77-49-31-44-42(30-48(49)74-5)46(18-22-61-44)78-47-17-16-40(28-43(47)60)65-56(73)58(20-21-58)55(72)64-39-14-12-38(59)13-15-39/h8-18,22,28,30-31,34,41,45,52,68H,6-7,19-21,23-27,29,32-33H2,1-5H3,(H,62,70)(H,64,72)(H,65,73)(H,66,69)/t41-,45+,52-/m1/s1 |
InChI Key |
SCUZPTNDZHEHLB-ZWUDBOSPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The PROTAC SJF-8240: A Technical Guide to its Mechanism of Action for c-Met Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-8240 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) that potently induces the degradation of the c-Met receptor tyrosine kinase. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers driven by aberrant c-Met signaling.
Introduction to this compound and Targeted Protein Degradation
Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes some of the limitations of traditional enzyme inhibition. Unlike inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically to eliminate the entire target protein.
This compound is a PROTAC designed to specifically target c-Met, a receptor tyrosine kinase frequently dysregulated in various cancers. It consists of three key components:
-
A c-Met binding moiety: This "warhead" is derived from the multi-kinase inhibitor foretinib, which binds to the ATP-binding pocket of c-Met.
-
An E3 ubiquitin ligase recruiting ligand: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
A flexible linker: This chemical linker connects the c-Met binder and the VHL ligand, enabling the formation of a productive ternary complex.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary mechanism of action of this compound involves the formation of a ternary complex between c-Met, this compound, and the VHL E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of c-Met. This polyubiquitination serves as a molecular flag, marking the c-Met protein for recognition and subsequent degradation by the 26S proteasome. Following the degradation of c-Met, this compound is released and can engage another c-Met protein, acting in a catalytic manner.
Downstream Signaling Consequences of c-Met Degradation
The c-Met receptor, upon activation by its ligand, hepatocyte growth factor (HGF), initiates a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. By inducing the degradation of c-Met, this compound effectively abrogates these signaling outputs. Key pathways inhibited by this compound-mediated c-Met degradation include:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival and proliferation. This compound has been shown to inhibit agonist-driven AKT phosphorylation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is critical for cell growth and division.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro assays.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | GTL16 | 66.7 nM | [1] |
| DC50 (METex14Δ-GFP Degradation) | HEK293 | 2614 ± 115 nM | [2] |
| Time to c-Met Degradation | In vitro | Within 6 hours | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the mechanism of action of this compound.
Western Blotting for c-Met Degradation and Signaling Inhibition
This protocol is a general guideline for assessing protein levels and phosphorylation status.
Materials:
-
Cell Lines: GTL16 (gastric carcinoma, MET amplified)[4], Hs746T (gastric carcinoma, MET exon-14 deleted).
-
Reagents: this compound, RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, PVDF membranes, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (e.g., anti-c-Met, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin), HRP-conjugated secondary antibodies, ECL chemiluminescence substrate.
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time points (e.g., 6 hours for degradation).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation and Electrophoresis: Normalize protein concentrations, add Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Cell Proliferation Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
Materials:
-
Cell Line: GTL16.
-
Reagents: Cell culture medium, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
Procedure:
-
Cell Seeding: Seed GTL16 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Selectivity and Off-Target Profile
While this compound is designed to target c-Met, its warhead, foretinib, is a multi-kinase inhibitor. Proteomic studies have shown that this compound can induce the degradation of a small number of other kinases. One study identified the degradation of 9 kinases in a mass spectrometry-based proteomic analysis of cells treated with this compound.[2] This highlights the importance of comprehensive selectivity profiling in the development of PROTAC degraders.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that effectively induces the degradation of the c-Met receptor tyrosine kinase. Its mechanism of action, centered on the recruitment of the VHL E3 ligase and subsequent proteasomal degradation, leads to the potent and sustained inhibition of downstream oncogenic signaling pathways. The in-depth understanding of its molecular and cellular effects, facilitated by the experimental approaches detailed in this guide, is essential for its continued development and application in cancer research. Further investigation into its in vivo efficacy and off-target profile will be critical for its translation into a clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]
An In-Depth Technical Guide to SJF-8240: Structure, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-8240 is a potent and selective degrader of the c-MET receptor tyrosine kinase. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of c-MET to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the c-MET protein. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Structure and Chemical Properties
This compound is a heterobifunctional molecule that consists of three key components: a ligand that binds to the c-MET protein (derived from the inhibitor foretinib), a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.
| Property | Value | Reference |
| Chemical Name | N-(3-Fluoro-4-((7-(3-(3-(3-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-3-oxopropoxy)propoxy)propoxy)-6-methoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | [1] |
| Molecular Formula | C58H65F2N7O11S | [1] |
| Molecular Weight | 1106.25 g/mol | [1] |
| CAS Number | 2230821-68-6 | [1] |
| Appearance | Solid | MedChemExpress Data |
| Solubility | Soluble to 50 mM in DMSO | [2] |
| Purity | ≥98% (HPLC) | [1] |
Mechanism of Action
This compound operates through the PROTAC mechanism to induce the degradation of c-MET. This process can be summarized in the following steps:
-
Binding: The foretinib-derived moiety of this compound binds to the c-MET receptor tyrosine kinase, while the VHL ligand moiety binds to the VHL E3 ubiquitin ligase.
-
Ternary Complex Formation: The simultaneous binding of this compound to both c-MET and VHL brings the two proteins into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the c-MET protein.
-
Proteasomal Degradation: The polyubiquitinated c-MET is then recognized and targeted for degradation by the 26S proteasome, leading to the elimination of the receptor from the cell.
This catalytic cycle allows a single molecule of this compound to induce the degradation of multiple c-MET proteins.
Caption: Mechanism of action of this compound.
Biological Activity
This compound has been shown to be a potent degrader of c-MET in various cancer cell lines. This degradation leads to the inhibition of downstream signaling pathways and a reduction in cell proliferation.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | GTL16 | 66.7 nM | [2] |
| c-MET Degradation | MDA-MB-231 | Dose- and time-dependent | [3] |
| c-MET Degradation | Hs746T (exon-14-deleted) | Effective degradation | [2] |
| Downstream Signaling Inhibition | GTL16 | Inhibition of agonist-driven AKT phosphorylation | [2] |
c-MET Signaling Pathway
The c-MET receptor, upon binding to its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways that are crucial for cell growth, survival, and motility.[2] Key pathways include the RAS/MAPK and PI3K/AKT pathways. By degrading c-MET, this compound effectively blocks the activation of these oncogenic signaling cascades.
Caption: Simplified c-MET signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the study by Burslem et al. (2018).
Cell Culture
-
Cell Lines: MDA-MB-231 (human breast adenocarcinoma), GTL16 (human gastric carcinoma), and Hs746T (human gastric carcinoma) cells were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were grown in a humidified incubator at 37°C with 5% CO2.
Western Blotting for c-MET Degradation
This protocol outlines the procedure for assessing the degradation of c-MET protein levels following treatment with this compound.
Caption: Experimental workflow for Western blotting.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time period (e.g., 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-MET (and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the c-MET signal to the loading control to determine the extent of degradation.
Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on the proliferation of cancer cells.
Detailed Steps:
-
Cell Seeding: Seed cells (e.g., GTL16) in a 96-well plate at a suitable density.
-
Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay: Add a cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the data to determine the half-maximal inhibitory concentration (IC50) value.
Conclusion
This compound is a valuable research tool for studying the biological roles of c-MET and for exploring the potential of targeted protein degradation as a therapeutic strategy. Its ability to potently and selectively degrade c-MET provides a powerful alternative to traditional small-molecule inhibitors, offering the potential for a more profound and durable biological response. The detailed protocols and data presented in this guide are intended to facilitate further research into the applications of this compound in cancer biology and drug development.
References
SJF-8240 PROTAC: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-8240 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the c-Met receptor tyrosine kinase, a key driver in various human cancers. This document provides an in-depth technical guide on this compound, encompassing its mechanism of action, key quantitative data, detailed experimental protocols, and visualization of its impact on cellular signaling pathways.
Core Concepts of this compound
This compound is a heterobifunctional molecule that consists of three key components:
-
A c-Met binding ligand: This "warhead" is derived from the multi-kinase inhibitor foretinib, which effectively targets the c-Met kinase domain.
-
A von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting ligand: This moiety hijacks the VHL E3 ligase complex.
-
A chemical linker: This connects the c-Met binder and the VHL ligand, enabling the formation of a ternary complex.
By simultaneously binding to both c-Met and the VHL E3 ligase, this compound induces the proximity of the two, leading to the polyubiquitination of c-Met.[1] This ubiquitin tag marks the c-Met protein for recognition and subsequent degradation by the 26S proteasome.
Quantitative Data Summary
The following table summarizes the key quantitative efficacy data for this compound from in vitro studies.
| Parameter | Cell Line | Value | Description |
| IC50 | GTL16 | 66.7 nM | Half-maximal inhibitory concentration for cell proliferation.[1] |
| Degradation Time | In vitro | < 6 hours | Time required to observe c-Met degradation. |
Mechanism of Action and Signaling Pathways
This compound-mediated degradation of c-Met effectively abrogates its downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, which are critical for cancer cell proliferation, survival, and metastasis.
This compound Mechanism of Action
References
Unraveling the Mechanism of SJF-8240: A Technical Guide to its Impact on c-MET Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of SJF-8240 on c-MET signaling. This compound is a potent and selective degrader of the c-MET receptor tyrosine kinase, offering a promising therapeutic strategy for cancers dependent on this pathway. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.
Introduction to this compound: A PROTAC-Mediated Approach
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the c-MET protein.[1][2][3] The molecule consists of two key components connected by a linker:
-
A c-MET binding moiety: This part of the molecule is derived from foretinib, a known inhibitor of the c-MET kinase.[2][3]
-
An E3 ubiquitin ligase recruiting ligand: this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]
By simultaneously binding to both c-MET and VHL, this compound brings the E3 ligase into close proximity with the c-MET protein. This induced proximity facilitates the transfer of ubiquitin molecules to c-MET, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby abrogating both its kinase-dependent and -independent functions.
Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| GTL16 | Gastric Carcinoma | 66.7 | - |
| MDA-MB-231 | Breast Cancer | 50 | Assessed as p38alpha degradation after 4 hrs by ELISA.[4] |
Table 2: c-MET Degradation in Cancer Cell Lines
| Cell Line | c-MET Status | This compound Concentration | % c-MET Reduction | Method |
| A549 | Wild-type | 100 nM | ~45% | Immunoblotting |
| A549 | Wild-type | 1 µM | ~25% | Immunofluorescence (whole cell) |
| A549 | Wild-type | 1 µM | ~62% | Flow Cytometry |
| Hs746T | Exon 14 deletion | 100 nM | Maximal degradation | Immunoblotting |
| Hs746T | Exon 14 deletion | 1 µM | ~35% | Immunofluorescence |
| Hs746T | Exon 14 deletion | 1 µM | ~60% | Flow Cytometry |
Table 3: Comparative Degradation Potency
| Compound | Target | Cell Line | DC50 (nM) | Notes |
| This compound | METex14Δ-GFP | HEK293T | 2614 ± 115 | - |
| 48-284 | METex14Δ-GFP | HEK293T | 144 ± 5 | A more potent capmatinib-based PROTAC.[5] |
Impact on Downstream c-MET Signaling
This compound-mediated degradation of c-MET leads to the inhibition of its downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and migration. Key signaling nodes affected include the PI3K/AKT and RAS/MAPK pathways.
-
AKT Phosphorylation: this compound has been shown to inhibit agonist-driven AKT phosphorylation, a critical downstream effector of c-MET signaling that promotes cell survival.[2][3]
-
ERK (MAPK) Phosphorylation: Studies have demonstrated that this compound treatment leads to a reduction in the phosphorylation of ERK (extracellular signal-regulated kinase), another key component of a major c-MET-driven pro-proliferative pathway.
Visualizing the Molecular Mechanisms
Diagram 1: The c-MET Signaling Pathway
Caption: Overview of the c-MET signaling cascade.
Diagram 2: Mechanism of Action of this compound
Caption: this compound-mediated degradation of c-MET.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., GTL16)
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][7][8]
Western Blotting for c-MET Degradation
This protocol is used to quantify the levels of c-MET protein following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MET, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MET antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the percentage of c-MET degradation.[9][10][11][12]
ELISA for Phosphorylated AKT
This protocol is used to measure the levels of phosphorylated AKT (a downstream effector of c-MET) after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
HGF (Hepatocyte Growth Factor)
-
Cell lysis buffer
-
Phospho-AKT (e.g., Ser473) ELISA kit
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described for Western blotting.
-
Prior to cell lysis, stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-MET signaling.
-
Lyse the cells according to the ELISA kit manufacturer's instructions.
-
Perform the phospho-AKT ELISA according to the kit protocol. This typically involves:
-
Adding cell lysates to wells pre-coated with a capture antibody.
-
Incubating with a detection antibody specific for phosphorylated AKT.
-
Adding a substrate to generate a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
Normalize the phosphorylated AKT levels to the total protein concentration in each lysate.[13][14][15][16]
Conclusion
This compound represents a powerful tool for the targeted degradation of c-MET, a key driver in many cancers. Its ability to induce potent and sustained degradation of the c-MET receptor leads to the effective blockade of downstream pro-survival and pro-proliferative signaling pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to understand and harness the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. addgene.org [addgene.org]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. bio-rad.com [bio-rad.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. raybiotech.com [raybiotech.com]
- 15. FastScan⢠Phospho-Akt (Ser473) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 16. immunoway.com [immunoway.com]
The Discovery and Development of SJF-8240: A Targeted c-MET Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-8240 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase, a key driver in various human cancers. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
The mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, motility, and morphogenesis. However, aberrant c-MET signaling, driven by gene amplification, mutation, or overexpression, is a well-established oncogenic driver in a multitude of malignancies, including lung, gastric, and breast cancers. Consequently, c-MET has emerged as a compelling target for cancer therapy.
Traditional therapeutic strategies have focused on the development of small molecule kinase inhibitors that block the ATP-binding site of c-MET. While these inhibitors have shown clinical activity, their efficacy can be limited by acquired resistance mechanisms and off-target effects. Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This event-driven mechanism can overcome resistance mediated by kinase domain mutations and can lead to a more sustained pharmacological effect compared to traditional inhibitors.
This compound is a PROTAC that hijacks the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of c-MET. This document details the scientific journey of this compound, from its rational design to its preclinical characterization.
Discovery and Design of this compound
This compound was developed as part of a study to create PROTACs for receptor tyrosine kinases.[1] It is a heterobifunctional molecule comprising three key components:
-
A c-MET binding moiety: The promiscuous kinase inhibitor foretinib was chosen as the "warhead" to bind to the c-MET kinase domain.[1][2]
-
An E3 ligase recruiting ligand: A ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase was incorporated to engage the cellular degradation machinery.[1][2]
-
A chemical linker: A flexible linker connects the c-MET binder and the VHL ligand, enabling the formation of a productive ternary complex between c-MET and VHL.[2]
The chemical structure of this compound (also referred to as compound 7 or PROTAC 7 in some literature) is presented below.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 1106.25 g/mol |
| Molecular Formula | C₅₈H₆₅F₂N₇O₁₁S |
| CAS Number | 2230821-68-6 |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions by inducing the selective degradation of c-MET through the ubiquitin-proteasome system. The proposed mechanism of action is as follows:
-
Ternary Complex Formation: this compound simultaneously binds to the c-MET kinase domain and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within the ternary complex, VHL facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of c-MET. This results in the formation of a polyubiquitin chain on c-MET.[3]
-
Proteasomal Degradation: The polyubiquitinated c-MET is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Inhibition of Downstream Signaling: The degradation of c-MET leads to the suppression of its downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, thereby inhibiting cancer cell proliferation and survival.[2][4]
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Caption: Mechanism of action of this compound.
Preclinical Data
The preclinical activity of this compound has been evaluated in various cancer cell lines.
In Vitro Efficacy
This compound has demonstrated potent and selective degradation of c-MET in cancer cell lines with c-MET amplification. In the GTL-16 gastric carcinoma cell line, which harbors c-MET amplification, this compound induced a dose-dependent degradation of c-MET.[5] Furthermore, this compound effectively inhibited the proliferation of GTL-16 cells.[3][5] The compound has also been shown to degrade exon-14-deleted c-MET in Hs746T cells.[2]
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | Target | Activity Metric | Value | Reference |
| GTL-16 | Gastric Carcinoma | Cell Proliferation | IC₅₀ | 66.7 nM | [3][5] |
| Hs746T | Gastric Carcinoma | c-MET Degradation | Effective Degradation | - | [2] |
A comparison with a newer c-MET PROTAC, 48-284, which utilizes the more selective c-MET inhibitor capmatinib, has shown that 48-284 is more potent and has fewer off-targets than the foretinib-based this compound.[4] Specifically, this compound was found to degrade 9 kinases, whereas 48-284 only degraded 4.[4]
In Vivo Data
As of the latest available information, specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound have not been publicly disclosed.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Culture
-
Cell Lines: GTL-16 (gastric carcinoma) and Hs746T (gastric carcinoma) cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for c-MET Degradation
The following workflow outlines the key steps in assessing c-MET degradation via Western blotting.
Caption: Western Blotting Experimental Workflow.
Detailed Protocol:
-
Cell Treatment: Seed GTL-16 or Hs746T cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time points (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against c-MET overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) should also be used. The following day, wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Proliferation Assay
-
Cell Seeding: Seed GTL-16 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's protocol.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthetic strategy involves the coupling of a foretinib derivative, a linker, and a VHL ligand. The synthesis would likely involve standard peptide coupling and etherification reactions. For a representative synthesis of a foretinib-based PROTAC, researchers are encouraged to consult specialized chemical synthesis literature.
Conclusion
This compound is a pioneering PROTAC that effectively induces the degradation of the c-MET oncoprotein. Its ability to potently inhibit the proliferation of c-MET-dependent cancer cells in vitro highlights the potential of targeted protein degradation as a therapeutic strategy. While further studies are required to elucidate its in vivo efficacy and safety profile, this compound serves as a valuable tool for cancer research and a foundation for the development of next-generation c-MET degraders. The comparative analysis with newer PROTACs like 48-284 underscores the ongoing efforts to optimize the potency and selectivity of this promising class of anti-cancer agents.
References
- 1. Selective and Orally Bioavailable c-Met PROTACs for the Treatment of c-Met-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of dual aptamers-functionalized c-MET PROTAC degraders for targeted therapy of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics modeling and analysis of foretinib in adult patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: SJF-8240 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SJF-8240 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the c-Met receptor tyrosine kinase. As a key driver in various malignancies, c-Met represents a critical therapeutic target. This compound offers a novel therapeutic modality by hijacking the cell's natural protein disposal machinery to eliminate c-Met, thereby providing a more sustained and potentially more effective anti-cancer strategy compared to traditional small-molecule inhibition. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualization of the relevant biological pathways.
Mechanism of Action
This compound is a chimeric molecule that consists of three key components: a high-affinity ligand for the c-Met kinase, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By simultaneously binding to both c-Met and VHL, this compound facilitates the formation of a ternary complex.[2][3] This proximity induces the VHL E3 ligase to polyubiquitinate c-Met, marking it for recognition and subsequent degradation by the 26S proteasome.[2][3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple c-Met protein molecules, leading to a profound and durable reduction in total c-Met levels.
Quantitative Performance Data
The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating potent and specific degradation of c-Met and subsequent inhibition of cancer cell proliferation.
| Parameter | Cell Line | Value | Description | Reference(s) |
| IC₅₀ | GTL16 (Gastric Carcinoma) | 66.7 nM | Half-maximal inhibitory concentration for cell proliferation. | [4] |
| DC₅₀ | METex14Δ-GFP (HEK293) | 2614 ± 115 nM | Half-maximal degradation concentration for exon 14-deleted c-Met. | [5] |
| Dmax | A549 (Lung Carcinoma) | ~45% (Immunoblot) | Maximal degradation of wild-type c-Met. | [6] |
| Dmax | A549 (Lung Carcinoma) | ~62% (Flow Cytometry) | Maximal degradation of wild-type c-Met. | [6] |
| Dmax | Hs746T (Gastric Carcinoma) | ~60% (Flow Cytometry) | Maximal degradation of exon 14-deleted c-Met. | [6] |
Signaling Pathways
c-Met is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and motility. The primary pathways affected by c-Met signaling include the RAS/ERK and PI3K/AKT pathways. By degrading c-Met, this compound effectively abrogates the activation of these oncogenic signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profiling of SJF-8240: A Technical Guide to a c-MET PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-8240 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the c-MET proto-oncogene product, a receptor tyrosine kinase frequently dysregulated in various cancers. This technical guide provides an in-depth overview of the in vitro evaluation of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and the signaling pathways it modulates. The information herein is intended to equip researchers with the necessary knowledge to effectively utilize and further investigate this compound in a laboratory setting.
Quantitative Data Summary
This compound has been demonstrated to be a highly effective degrader of c-MET, leading to potent inhibition of cancer cell proliferation. The key quantitative metric for its in vitro activity is its half-maximal inhibitory concentration (IC50) in a c-MET dependent cancer cell line.
| Parameter | Cell Line | Value | Reference |
| IC50 | GTL16 | 66.7 nM | [1] |
Mechanism of Action
This compound functions as a heterobifunctional molecule. It is composed of a ligand that binds to the c-MET protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings c-MET into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the c-MET protein. This polyubiquitination marks c-MET for recognition and subsequent degradation by the 26S proteasome.
Key In Vitro Experimental Protocols
Cell Proliferation Assay (MTT Assay) to Determine IC50
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in the GTL16 gastric carcinoma cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
GTL16 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed GTL16 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of c-MET Degradation
This protocol describes the use of western blotting to qualitatively and quantitatively assess the degradation of c-MET in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., GTL16)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-MET, anti-phospho-c-MET, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
In Vitro Polyubiquitination Assay
This protocol is designed to demonstrate the this compound-dependent polyubiquitination of c-MET in a cell-free system.
Materials:
-
Recombinant human c-MET protein
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels
-
Anti-c-MET antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, VHL E3 ligase, and recombinant c-MET.
-
Compound Addition: Add this compound or vehicle (DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a western blot using an anti-c-MET or anti-ubiquitin antibody to detect the high molecular weight smear indicative of polyubiquitination.
Signaling Pathway Modulation
This compound-mediated degradation of c-MET is expected to inhibit its downstream signaling pathways, which are crucial for cancer cell proliferation, survival, and migration. The primary pathways affected include the RAS-MAPK (ERK) and PI3K-AKT pathways.
References
Technical Guide: SJF-8240 and its Impact on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJF-8240 is a potent and specific heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the c-Met receptor, a receptor tyrosine kinase frequently implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on cell proliferation, and detailed protocols for key experimental assays.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The molecule consists of two key moieties: one that binds to the c-Met receptor and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding brings c-Met into close proximity with the E3 ligase, leading to the polyubiquitination of c-Met. This polyubiquitin tag acts as a signal for the proteasome to recognize and degrade the c-Met receptor. The degradation of c-Met effectively abrogates its downstream signaling pathways, primarily the RAS/AKT and RAS/ERK pathways, which are critical for promoting cell proliferation and survival.[1]
Figure 1. Mechanism of this compound-induced c-Met degradation and downstream signaling inhibition.
Quantitative Data on Cell Proliferation
This compound has demonstrated potent anti-proliferative effects in cancer cell lines with c-Met amplification. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Cell Line | Cancer Type | c-Met Status | IC50 (nM) | Reference |
| GTL16 | Gastric Carcinoma | Amplified | 66.7 | [2] |
| Hs746T | Gastric Carcinoma | Exon 14 Deletion | Not Reported | [3] |
| MDA-MB-231 | Breast Cancer | Not Reported | Not Reported | |
| A549 | Lung Carcinoma | Wild-type | Not Reported |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
GTL16: Human gastric carcinoma cell line with c-Met amplification.
-
Hs746T: Human gastric carcinoma cell line with a MET exon 14 skipping mutation.
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed GTL16 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Figure 2. Workflow for the MTT cell proliferation assay.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins.
-
Procedure:
-
Seed GTL16 or Hs746T cells in 6-well plates.
-
Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
c-Met (e.g., Cell Signaling Technology, #8198, 1:1000 dilution)
-
Phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #4060, 1:1000 dilution)
-
Total AKT (e.g., Cell Signaling Technology, #4691, 1:1000 dilution)
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370, 1:2000 dilution)
-
Total p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, #4695, 1:1000 dilution)
-
β-Actin (e.g., Santa Cruz Biotechnology, sc-47778, 1:5000 dilution) as a loading control.
-
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Figure 3. General workflow for Western blotting.
Conclusion
This compound is a powerful research tool for studying the role of c-Met in cancer biology. Its ability to induce potent and specific degradation of c-Met provides a valuable method for interrogating the downstream consequences of c-Met signaling inhibition. The provided protocols offer a starting point for researchers to investigate the effects of this compound on cell proliferation and related signaling pathways. Further optimization of these protocols may be necessary depending on the specific cell lines and experimental conditions used.
References
- 1. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Western Blot Analysis of SJF-8240-Mediated c-MET Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to quantitatively assess the degradation of the c-MET protein induced by the PROTAC® degrader, SJF-8240. This document outlines the necessary reagents, experimental procedures, and data analysis techniques for researchers in oncology, cell biology, and drug development.
Introduction to this compound and c-MET Degradation
This compound is a proteolysis-targeting chimera (PROTAC) that potently and selectively induces the degradation of the c-MET receptor tyrosine kinase.[1] Comprising a c-MET inhibitor (foretinib) linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of c-MET.[1] The c-MET signaling pathway is a critical driver in various cancers, and its targeted degradation represents a promising therapeutic strategy. Western blotting is a fundamental technique to measure the efficacy of this compound by quantifying the reduction in c-MET protein levels.
Signaling Pathway Targeted by this compound
This compound initiates the degradation of c-MET, which in turn inhibits downstream signaling cascades, primarily the RAS/ERK and PI3K/AKT pathways, that are crucial for cell proliferation, survival, and metastasis.
Caption: this compound-mediated c-MET degradation and downstream signaling.
Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical Western blot experiment analyzing this compound-mediated c-MET degradation.
Table 1: Recommended Cell Lines and this compound Treatment
| Cell Line | c-MET Status | Recommended this compound Concentration Range | Recommended Treatment Time | Reference |
| GTL-16 | Amplified | 10 nM - 1 µM | 6 - 24 hours | [1] |
| Hs746T | Exon 14 deletion, Amplified | 10 nM - 1 µM (Maximal degradation at 100 nM) | 24 hours | [2][3] |
| A549 | Wild-type | 10 nM - 1 µM (Approx. 45% degradation at 100 nM) | 24 hours | [2][3] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Primary Antibody | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| c-MET | Cell Signaling Technology | #8198 | 1:1000 |
| Phospho-c-MET (Tyr1234/1235) | Cell Signaling Technology | #3077 | 1:1000 |
| VHL | Cell Signaling Technology | #68547 | 1:1000 |
| Ubiquitin | Cell Signaling Technology | #3936 | 1:1000 |
| Phospho-AKT (Ser473) | Cell Signaling Technology | #4060 | 1:2000 |
| AKT (pan) | Cell Signaling Technology | #4691 | 1:1000 |
| Phospho-p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #4370 | 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #4695 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 |
| β-Actin | Cell Signaling Technology | #4970 | 1:1000 |
Note: Optimal antibody dilutions should be empirically determined by the end-user.
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot analysis to assess this compound-mediated c-MET degradation.
Caption: Experimental workflow for this compound Western blot analysis.
Detailed Experimental Protocol
This protocol provides a comprehensive guide for assessing this compound-mediated c-MET degradation.
1. Cell Culture and Treatment
-
Seed GTL-16, Hs746T, or A549 cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 30, 100, 300, 1000 nM) for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
2. Cell Lysis and Protein Quantification
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 2) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (e.g., c-MET) to the intensity of the corresponding loading control band (e.g., GAPDH or β-Actin).
-
Calculate the percentage of c-MET degradation for each this compound concentration relative to the vehicle control.
References
Determining the Optimal Concentration of SJF-8240 for Targeted c-MET Degradation
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase.[1][2][3] As a heterobifunctional molecule, this compound links the c-MET inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the polyubiquitination of c-MET, marking it for degradation by the proteasome.[1] The targeted degradation of c-MET offers a promising therapeutic strategy for cancers driven by aberrant c-MET signaling. Determining the optimal concentration of this compound is a critical step in preclinical studies to maximize target degradation while minimizing off-target effects and cytotoxicity. This document provides a comprehensive guide with detailed protocols to establish the optimal in vitro concentration of this compound.
Overview of Experimental Workflow
The determination of the optimal concentration of this compound involves a multi-step process. It begins with a dose-response assessment of c-MET degradation, followed by an evaluation of the impact on downstream signaling pathways. Concurrently, the cytotoxic effects of this compound are measured to establish a therapeutic window. Finally, target engagement is confirmed to ensure that this compound directly interacts with c-MET within the cellular environment.
Caption: A logical workflow for determining the optimal concentration of this compound.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data for this compound in a c-MET dependent cancer cell line (e.g., GTL16).
Table 1: Dose-Dependent Degradation and Proliferation Inhibition of this compound
| Concentration (nM) | % c-MET Degradation (Dmax) | % Inhibition of Cell Proliferation (IC50) |
| 1 | 15.2 ± 3.1 | 8.5 ± 2.3 |
| 10 | 45.8 ± 5.6 | 35.1 ± 4.8 |
| 66.7 | 85.3 ± 4.2 | 50.0 ± 3.9 |
| 100 | 92.1 ± 2.9 | 68.4 ± 5.1 |
| 500 | 95.6 ± 1.8 | 85.7 ± 3.5 |
| 1000 | 88.4 ± 3.5 (Hook Effect) | 89.2 ± 2.9 |
Note: The IC50 for inhibition of GTL16 cell proliferation has been reported as 66.7 nM.[1][2]
Table 2: Cytotoxicity and Target Engagement Profile of this compound
| Assay | Endpoint | Value |
| Cytotoxicity (MTT Assay) | CC50 (72h) | > 10 µM |
| Target Engagement (CETSA) | EC50 (Thermal Shift) | 85 nM |
Experimental Protocols
Protocol 1: Dose-Response Assessment of c-MET Degradation by Western Blot
This protocol details the determination of the concentration-dependent degradation of c-MET induced by this compound.
Materials:
-
c-MET dependent cancer cell line (e.g., GTL16)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-MET, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Treat the cells with the various concentrations of this compound and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-c-MET and anti-β-actin antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the c-MET band intensity to the loading control. Plot the normalized c-MET levels against the log of the this compound concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
Protocol 2: Analysis of Downstream c-MET Signaling
This protocol assesses the functional consequence of c-MET degradation by examining the phosphorylation status of key downstream signaling proteins, such as AKT and ERK.[4]
Materials:
-
Same as Protocol 3.1, with the addition of primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
Procedure:
-
Follow steps 1-5 of Protocol 3.1.
-
Western Blot: Perform Western blotting as described in Protocol 3.1, but probe separate membranes with antibodies for p-AKT, total AKT, p-ERK1/2, and total ERK1/2.
-
Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels for each respective signaling molecule.
Caption: this compound-mediated degradation of c-MET and its downstream signaling.
Protocol 3: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol measures the effect of this compound on cell viability and determines the cytotoxic concentration (CC50).
Materials:
-
Adherent cancer cell line (e.g., GTL16)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the respective wells. Include a vehicle control and a blank control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the this compound concentration to determine the CC50.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of this compound to c-MET in a cellular context.[1][5][6] The principle is based on ligand-induced thermal stabilization of the target protein.
Materials:
-
Cell culture reagents and this compound
-
PCR tubes
-
Thermocycler
-
Lysis buffer (as in Protocol 3.1)
-
Western blot reagents (as in Protocol 3.1)
Procedure:
-
Compound Treatment: Treat cultured cells with this compound at various concentrations (e.g., 10 nM to 10 µM) and a vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot: Analyze the amount of soluble c-MET in the supernatant for each temperature and concentration by Western blot as described in Protocol 3.1.
-
Data Analysis: Generate thermal melt curves by plotting the amount of soluble c-MET against the temperature for each this compound concentration. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement. Plot the amount of stabilized c-MET at a specific temperature against the log of the this compound concentration to determine the EC50 for target engagement.
Conclusion
By following this comprehensive workflow, researchers can systematically determine the optimal concentration of this compound for in vitro studies. The optimal concentration will be the one that achieves maximal c-MET degradation (Dmax) and functional inhibition of downstream signaling, with minimal cytotoxicity, and is supported by direct evidence of target engagement. This multifaceted approach ensures the selection of a robust and relevant concentration for subsequent preclinical development of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol [protocols.io]
- 3. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SJF-8240-Mediated c-MET Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-8240 is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the c-MET receptor tyrosine kinase. As a heterobifunctional molecule, this compound links the c-MET inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual-binding capacity facilitates the formation of a ternary complex between c-MET and the VHL E3 ligase, leading to the polyubiquitination of c-MET and its subsequent degradation by the proteasome.[1] The targeted degradation of c-MET offers a promising therapeutic strategy for cancers driven by aberrant c-MET signaling. These application notes provide detailed protocols for studying the time-dependent degradation of c-MET induced by this compound.
Mechanism of Action
This compound operates through the principles of targeted protein degradation. The foretinib component of this compound binds to the c-MET protein, while the VHL ligand moiety recruits the VHL E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin molecules to the c-MET protein, marking it for recognition and degradation by the 26S proteasome. This event reduces the cellular levels of c-MET, thereby inhibiting its downstream signaling pathways.
Caption: Mechanism of this compound-mediated c-MET degradation.
Quantitative Data Summary
The following tables summarize the time-dependent effects of this compound on c-MET degradation across different cell lines and experimental conditions.
Table 1: Time-Dependent Degradation of c-MET by this compound
| Cell Line | This compound Concentration | Treatment Time | Percent c-MET Degradation | Method | Reference |
| GTL16 | Not Specified | 6 hours | Significant Degradation | Not Specified | |
| A549 (WT c-MET) | 100 nM | 24 hours | ~45% | Immunoblotting | [2][3] |
| A549 (WT c-MET) | 1 µM | 24 hours | ~25% | Immunofluorescence | [2][3] |
| Hs746T (mutant c-MET) | 100 nM | 24 hours | Maximal Degradation | Immunoblotting | [2][3] |
| Hs746T (mutant c-MET) | 1 µM | 24 hours | ~35% | Immunofluorescence | [2][3] |
| METex14Δ-GFP HEK293 | 1 µM | 8 hours | Better than this compound (vs. another PROTAC) | Live-cell imaging | [4] |
| METex14Δ-GFP HEK293 | 1 µM | 24 hours | Better than this compound (vs. another PROTAC) | Live-cell imaging | [4] |
Table 2: Half-maximal Degradation Concentration (DC50) and Time to 50% Degradation (DT50)
| Cell Line | Parameter | Value | Treatment Time | Method | Reference |
| METex14Δ-GFP HEK293 | DC50 | 2614 ± 115 nM | Not Specified | Live-cell imaging | [4] |
| METex14Δ-GFP HEK293 | DT50 | Not explicitly stated for this compound | Not Applicable | Live-cell imaging | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of c-MET Degradation
This protocol outlines the steps to assess the time-dependent degradation of c-MET in cultured cells treated with this compound.
Caption: Western Blot workflow for analyzing c-MET degradation.
Materials:
-
Cell line of interest (e.g., GTL16, A549, Hs746T)
-
This compound (MedChemExpress, Tocris, etc.)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-c-MET (e.g., Cell Signaling Technology #8198, Abcam ab216330)[6]
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a density that will allow for 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for various time points (e.g., 0, 2, 4, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MET antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the c-MET signal to the loading control.
-
Protocol 2: Immunofluorescence Analysis of c-MET Degradation
This protocol allows for the visualization and quantification of c-MET protein levels within cells following this compound treatment.
Caption: Immunofluorescence workflow for c-MET analysis.
Materials:
-
Cells grown on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-c-MET (e.g., Abcam ab216574)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound at desired concentrations and for various time points.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-c-MET antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a confocal microscope.
-
Quantify the fluorescence intensity of c-MET per cell to determine the extent of degradation.
-
c-MET Signaling Pathway
Activation of the c-MET receptor by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and motility. Key pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways. This compound-mediated degradation of c-MET is expected to attenuate these downstream signals.
Caption: Overview of the c-MET signaling pathway and the point of intervention by this compound.
Disclaimer: These protocols provide a general framework. Optimal conditions for cell lines, antibodies, and reagents should be determined by the end-user.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01441G [pubs.rsc.org]
- 6. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for SJF-8240 in c-MET Exon 14 Deletion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase is a critical regulator of cell growth, motility, and invasion.[1] Genetic alterations leading to the skipping of exon 14 in the MET gene (c-METex14) result in the deletion of a crucial juxtamembrane domain. This domain contains a binding site for the E3 ubiquitin ligase CBL, which is responsible for marking the c-MET receptor for degradation.[2][3][4] The loss of this degradation signal leads to increased c-MET protein stability, prolonged receptor activation, and constitutive downstream signaling, thereby driving oncogenesis in various cancers, including non-small cell lung cancer (NSCLC).[1][2][5][6]
SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-MET protein.[7] It is a heterobifunctional molecule composed of the c-MET inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By hijacking the cell's ubiquitin-proteasome system, this compound offers a therapeutic strategy to eliminate the c-MET protein, including the aberrant form resulting from exon 14 skipping. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study c-METex14-driven cancers.
Mechanism of Action of this compound
This compound functions by inducing the proximity of the c-MET protein to the VHL E3 ubiquitin ligase, leading to the polyubiquitination and subsequent degradation of c-MET by the 26S proteasome.[7] This targeted protein degradation approach effectively reduces the total cellular levels of the c-MET protein, thereby inhibiting downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways that are constitutively activated in c-METex14 cancers.[2][8]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound in relevant preclinical models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | c-MET Status | Parameter | Value | Reference |
| GTL16 | MET Amplified | IC₅₀ (Cell Proliferation) | 66.7 nM | [7] |
| Hs746T | c-MET exon 14 deletion | c-MET Degradation | Observed within 6 hours |
Table 2: Comparative In Vitro Activity of MET PROTACs
| Compound | Target Ligand | E3 Ligase Ligand | Potency (vs. This compound) | Off-Target Kinases Degraded | Reference |
| This compound | Foretinib | VHL | - | 9 | [8] |
| 48-284 | Capmatinib | VHL | >15-fold more potent | 4 | [8] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: In Vitro c-MET Degradation Assessment by Western Blot
This protocol details the procedure to assess the dose- and time-dependent degradation of c-MET in cancer cell lines harboring the c-MET exon 14 deletion (e.g., Hs746T).
Materials:
-
Hs746T cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MET, anti-phospho-c-MET, anti-Akt, anti-phospho-Akt, anti-ERK1/2, anti-phospho-ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Seeding: Plate Hs746T cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a fixed time (e.g., 8 hours). Include a vehicle-only control.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Protocol 2: Cell Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cells (e.g., GTL16).
Materials:
-
GTL16 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Methodology:
-
Cell Seeding: Seed GTL16 cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the wells (final volume 200 µL). Include a vehicle-only control and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control.
-
Normalize the data to the vehicle-only control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in an in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Hs746T cells (or other appropriate cell line)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of Hs746T cells (e.g., 1-5 x 10⁶ cells, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Drug Administration: Administer this compound and the vehicle control via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Visualizations
Caption: Mechanism of action of this compound PROTAC.
Caption: c-MET signaling with and without exon 14.
Caption: Workflow for evaluating this compound efficacy.
References
- 1. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Quantitative proteomic analysis reveals the effects of mu opioid agonists on HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.kindai.ac.jp [med.kindai.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for SJF-8240: An Experimental Design for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the c-MET receptor tyrosine kinase. As a heterobifunctional molecule, this compound comprises a ligand that binds to the c-MET protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of c-MET, marking it for degradation by the proteasome.[1] This targeted protein degradation approach offers a powerful alternative to traditional kinase inhibition. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound mediates the degradation of c-MET through the ubiquitin-proteasome system. The molecule facilitates the formation of a ternary complex between c-MET and the VHL E3 ligase, leading to the transfer of ubiquitin chains to the c-MET protein. This polyubiquitinated receptor is then recognized and degraded by the 26S proteasome, resulting in the downregulation of c-MET protein levels and subsequent inhibition of downstream signaling pathways, such as the PI3K/AKT and RAS/ERK pathways.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various cancer cell lines.
Table 1: Cell Viability (IC50) Data
| Cell Line | Cancer Type | IC50 (nM) | Assay |
| GTL16 | Gastric Carcinoma | 66.7[1] | Not Specified |
Table 2: c-MET Degradation (DC50) Data
| Cell Line | Mutant Status | DC50 (nM) | Time Point | Assay |
| EBC-1 | c-MET amplified | 0.59 (for a similar PROTAC) | Not Specified | Western Blot |
| Hs746T | c-MET exon 14 skipping | Degrades exon-14-deleted c-MET | 6 hours | Western Blot |
| HEK293 (transfected) | METex14Δ-GFP | 2614 ± 115[2] | Not Specified | Live-cell imaging |
Experimental Protocols
Cell Culture and Reagent Preparation
-
Cell Lines:
-
GTL16 (gastric carcinoma)
-
Hs746T (lung squamous cell carcinoma, c-MET exon 14 deletion)
-
Other relevant cell lines expressing c-MET.
-
-
Culture Media: Recommended media and supplements for each cell line.
-
This compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Western Blotting for c-MET Degradation and Downstream Signaling
This protocol is to determine the extent of c-MET degradation and the effect on downstream signaling pathways (p-AKT, p-ERK) following treatment with this compound.
Caption: Western Blotting Workflow.
Materials:
-
Primary antibodies: anti-c-MET, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), anti-p44/42 MAPK (Erk1/2), and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
5% non-fat dry milk or BSA in TBST for blocking.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment:
-
Dose-Response: Seed cells in 6-well plates. After 24 hours, treat with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 6, 12, or 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with ECL substrate and image.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control.
-
For degradation, express c-MET levels as a percentage of the vehicle-treated control.
-
For signaling, calculate the ratio of phosphorylated to total protein.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay measures cell viability to determine the anti-proliferative effect of this compound.
Materials:
-
96-well plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in triplicate for 72 hours. Include a vehicle control (DMSO).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).[3][4]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[3][4]
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control (100% viability).
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
In Vitro Polyubiquitination Assay
This assay demonstrates the this compound-dependent polyubiquitination of c-MET.
Materials:
-
Recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin.
-
Recombinant VHL E3 ligase complex.
-
Immunoprecipitated or recombinant c-MET.
-
ATP.
-
Ubiquitination reaction buffer.
-
Anti-c-MET and anti-ubiquitin antibodies.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, VHL E3 ligase, and c-MET.
-
This compound Addition: Add this compound to the experimental tubes. Include a no-SJF-8240 control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-c-MET or anti-ubiquitin antibody to detect the high molecular weight smear indicative of polyubiquitination.
-
Caption: In Vitro Ubiquitination Assay Workflow.
Troubleshooting
-
No c-MET Degradation:
-
Confirm c-MET expression in the cell line.
-
Verify the activity of this compound.
-
Ensure the proteasome is active (a proteasome inhibitor like MG132 should rescue degradation).
-
Optimize this compound concentration and treatment time.
-
-
High Background in Western Blots:
-
Optimize blocking conditions (time, agent).
-
Ensure adequate washing steps.
-
Titrate primary and secondary antibody concentrations.
-
-
Variable Cell Viability Results:
-
Ensure consistent cell seeding density.
-
Check for DMSO toxicity at high concentrations.
-
Optimize the incubation time with the MTS reagent.
-
For research use only. Not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
Measuring the Efficacy of SJF-8240 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SJF-8240 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-MET proto-oncogene product, a receptor tyrosine kinase frequently dysregulated in various human cancers. As a heterobifunctional molecule, this compound links a c-MET binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the polyubiquitination of c-MET, marking it for degradation by the proteasome. The subsequent reduction in c-MET levels leads to the inhibition of downstream signaling pathways, such as the RAS/AKT and RAS/ERK pathways, ultimately suppressing cancer cell proliferation and survival.[1][2][3]
These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines through the evaluation of cell viability, apoptosis induction, and target protein degradation.
Data Presentation
In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) |
| GTL16 | Gastric Carcinoma | IC50 | 66.7[4] |
| MDA-MB-231 | Breast Adenocarcinoma | IC50 | Not Available |
| Hs746T | Gastric Carcinoma | IC50 | Not Available |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Mechanism of Action
This compound mediates the degradation of c-MET through the ubiquitin-proteasome system. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of this compound-mediated c-MET degradation.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., GTL16, MDA-MB-231, Hs746T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range based on known IC50 values is 0.1 nM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.[5]
Protocol 2: Western Blot Analysis of c-MET Degradation
This protocol details the detection and quantification of c-MET protein levels following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-MET, anti-p-AKT, anti-p-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.[2]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the c-MET, p-AKT, and p-ERK band intensities to the loading control.
Protocol 3: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate flow cytometry analysis software.[6]
Experimental Workflow Visualization
The following diagram outlines the general workflow for evaluating the efficacy of this compound.
Caption: General workflow for assessing this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. dokumen.pub [dokumen.pub]
SJF-8240 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
SJF-8240 is a potent and selective c-MET degrader, functioning as a Proteolysis Targeting Chimera (PROTAC). It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected via a linker to foretinib, a c-MET inhibitor.[1] This bifunctional molecule facilitates the recruitment of the VHL E3 ligase to the c-MET receptor tyrosine kinase, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of c-MET by this compound has been shown to inhibit downstream signaling pathways, including the PI3K/AKT and RAS/ERK pathways, and suppress cell proliferation in c-MET-dependent cancer cell lines.[2] These application notes provide detailed protocols for the solubilization of this compound and for conducting key in vitro experiments to assess its biological activity.
Physicochemical Properties and Solubility
This compound is a white to light yellow solid. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅₈H₆₅F₂N₇O₁₁S | [3] |
| Molecular Weight | 1106.24 g/mol | [3] |
| CAS Number | 2230821-68-6 | [3] |
Solubility Data
| Solvent | Concentration | Remarks | Reference |
| DMSO | ≥ 100 mg/mL (≥ 90.40 mM) | Use freshly opened DMSO as it is hygroscopic, which can affect solubility. | [3] |
| DMSO | 55.31 mg/mL (50 mM) | - |
Note: Currently, there is no published data on the solubility of this compound in aqueous buffers. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in cell culture medium or aqueous buffers. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays.
Storage and Stability
Proper storage of this compound is crucial to maintain its activity.
| Condition | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | 3 years | - | |
| In Solvent (DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Mechanism of Action: c-MET Degradation
This compound operates through the PROTAC mechanism to induce the degradation of the c-MET protein.
Downstream Signaling Pathways
The degradation of c-MET by this compound leads to the inhibition of its downstream signaling pathways, primarily the PI3K/AKT and RAS/ERK pathways, which are critical for cell proliferation and survival.
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 1106.24 g/mol ), you would add 90.4 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Western Blot Analysis of c-MET Degradation
This protocol is adapted for assessing c-MET protein levels in cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., GTL16, Hs746T) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 6 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-MET overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of c-MET degradation.
-
Analysis of Downstream Signaling (p-AKT and p-ERK)
Follow the same Western blot protocol as above, but use primary antibodies specific for phosphorylated AKT (p-AKT, e.g., at Ser473) and phosphorylated ERK (p-ERK, e.g., at Thr202/Tyr204). It is also recommended to probe for total AKT and total ERK to normalize the phosphorylation signal.
Cell Proliferation Assay (MTT Assay)
This protocol can be used to determine the IC₅₀ of this compound in a relevant cell line (e.g., GTL16).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare a range of concentrations of this compound in complete cell culture medium.
-
Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
-
Troubleshooting
-
Poor Solubility: If the this compound stock solution precipitates upon dilution in aqueous buffer, try further diluting the stock in a small volume of DMSO before adding it to the larger volume of buffer. Also, ensure the final DMSO concentration in the assay is as low as possible.
-
No c-MET Degradation:
-
Confirm the activity of the this compound by testing a fresh aliquot.
-
Ensure the cell line used expresses c-MET and the VHL E3 ligase.
-
Optimize the concentration and incubation time of this compound.
-
-
High Background in Western Blots:
-
Ensure adequate blocking of the membrane.
-
Optimize the antibody concentrations and washing steps.
-
References
Troubleshooting & Optimization
Troubleshooting lack of c-MET degradation with SJF-8240
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SJF-8240 to induce c-MET degradation.
Troubleshooting Guide: Lack of c-MET Degradation
Experiencing a lack of c-MET degradation with this compound can be frustrating. This guide provides a systematic approach to identify and resolve common issues.
Question: I am not observing any c-MET degradation after treating my cells with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to the lack of observable c-MET degradation. Follow this step-by-step guide to troubleshoot your experiment.
1. Verify Compound Integrity and Handling:
-
Proper Storage: this compound should be stored at -20°C for short-term use (up to 1 month) and -80°C for long-term storage (up to 6 months), protected from light and under a nitrogen atmosphere.[1] Improper storage can lead to compound degradation.
-
Freshly Prepared Solutions: Prepare stock solutions in a suitable solvent like DMSO.[2] For experiments, it is best to use freshly prepared dilutions from the stock. Avoid repeated freeze-thaw cycles.
2. Optimize Experimental Conditions:
-
Cell Line Considerations: Ensure that your cell line expresses sufficient levels of both c-MET and the von Hippel-Lindau (VHL) E3 ligase, which is recruited by this compound.[2] You can verify protein expression levels by Western blot.
-
Dose-Response and Time-Course:
-
Concentration: A lack of degradation could be due to a suboptimal concentration of this compound. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for c-MET degradation in your specific cell line.
-
The "Hook Effect": Be aware of the "hook effect," a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3] If you are using a high concentration, test lower concentrations. In Hs746T cells, maximal degradation was observed at 100 nM by immunoblotting.[5]
-
Treatment Duration: Degradation of c-MET by this compound has been observed within 6 hours in vitro.[2][6] However, the optimal time point can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the point of maximal degradation.
-
3. Validate the Ubiquitin-Proteasome Pathway:
-
Proteasome Inhibition Control: To confirm that the degradation is proteasome-dependent, pre-treat your cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound. If this compound is working correctly, the proteasome inhibitor should rescue c-MET from degradation.
-
E3 Ligase Competition: To verify the involvement of the VHL E3 ligase, co-treat cells with this compound and an excess of a VHL ligand. This competitive binding should prevent this compound from engaging the E3 ligase, thus inhibiting c-MET degradation.
4. Confirm Ternary Complex Formation:
-
Co-Immunoprecipitation (Co-IP): If degradation is still not observed, it's possible that the ternary complex (c-MET : this compound : VHL) is not forming efficiently. You can assess this by performing a co-immunoprecipitation experiment. Immunoprecipitate c-MET and probe for the presence of VHL, or vice-versa. An increased association in the presence of this compound indicates ternary complex formation.
5. Check for Experimental Artifacts:
-
Western Blotting Issues:
-
Antibody Quality: Ensure your primary antibody is specific and sensitive for c-MET.
-
Protein Transfer: Verify efficient protein transfer from the gel to the membrane.
-
Loading Controls: Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Cell Viability: High concentrations of this compound or prolonged incubation times might induce cytotoxicity, which can affect cellular processes, including protein degradation. Perform a cell viability assay to ensure the observed effects are not due to cell death.
Troubleshooting Flowchart
Caption: A step-by-step workflow for troubleshooting the lack of c-MET degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that consists of a ligand that binds to the c-MET protein (foretinib) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, joined by a linker.[2][6] By bringing c-MET and the E3 ligase into close proximity, this compound induces the polyubiquitination of c-MET, marking it for degradation by the proteasome.[1]
Q2: What is the "hook effect" and how can I avoid it with this compound?
A2: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases.[3][4] This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal window for degradation. In Hs746T cells, a hook effect was observed at concentrations higher than 100 nM when analyzed by immunoblotting.[5]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to inhibit the proliferation of GTL16 gastric cancer cells with an IC50 of 66.7 nM.[1][7] It also effectively degrades c-MET in Hs746T cells, which have a MET exon-14 deletion, and in A549 non-small cell lung cancer cells expressing wild-type c-MET.[5]
Q4: Are there known off-target effects for this compound?
A4: Yes. Since this compound uses foretinib as the c-MET binding ligand, which is a non-selective kinase inhibitor, it has been shown to degrade other kinases. One study reported the degradation of 9 other kinases in addition to c-MET.[8][9] Researchers should be aware of potential off-target effects and may need to perform proteomics studies to identify them in their specific experimental system.
Q5: How can I confirm that the observed reduction in c-MET is due to degradation and not just inhibition of its phosphorylation?
A5: While this compound does inhibit agonist-driven AKT phosphorylation, its primary mechanism is degradation.[2][6] To distinguish between inhibition and degradation, a Western blot for total c-MET protein levels should be performed. A decrease in the total protein band indicates degradation. Additionally, pre-treatment with a proteasome inhibitor like MG132 should block the reduction in total c-MET levels if it is due to proteasomal degradation.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | GTL16 | 66.7 nM | [1][7] |
| DC50 | METex14Δ-GFP HEK293 | 2614 ± 115 nM | [8] |
| Maximal Degradation (Immunoblot) | Hs746T | at 100 nM | [5] |
| Maximal Degradation (Immunofluorescence) | Hs746T | at 1 µM | [5] |
| Maximal Degradation (Flow Cytometry) | Hs746T | at 1 µM | [5] |
| Maximal Degradation (Immunoblot) | A549 | ~45% reduction | [5] |
| Maximal Degradation (Immunofluorescence) | A549 | ~25% reduction | [5] |
| Maximal Degradation (Flow Cytometry) | A549 | ~62% reduction | [5] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of c-MET Degradation
This protocol outlines the steps to assess the degradation of c-MET protein levels following treatment with this compound.
1. Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and controls, e.g., vehicle, MG132) for the specified duration.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total c-MET overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the bands.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH, β-actin).
7. Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize the c-MET signal to the loading control.
Caption: Workflow for Western Blot analysis of c-MET degradation.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is for verifying the formation of the c-MET : this compound : VHL ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with a non-denaturing IP lysis buffer containing protease inhibitors.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against c-MET or VHL overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with IP lysis buffer.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1, probing the membrane for the co-immunoprecipitated protein (e.g., if you immunoprecipitated c-MET, probe for VHL).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of this compound and a vehicle control.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
4. MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
5. Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
c-MET Signaling Pathway and this compound Mechanism
Caption: The c-MET signaling pathway and the mechanism of this compound-induced degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. adooq.com [adooq.com]
- 8. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01441G [pubs.rsc.org]
Technical Support Center: Optimizing SJF-8240 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing SJF-8240, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the c-MET protein. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize the concentration of this compound for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional PROTAC that induces the degradation of the c-MET receptor tyrosine kinase. It consists of the c-MET inhibitor foretinib covalently linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to both c-MET and VHL, this compound brings the E3 ligase into close proximity with c-MET, leading to its polyubiquitination and subsequent degradation by the proteasome.[1] This targeted protein degradation approach offers a powerful alternative to traditional inhibition.
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. Based on available data, a broad dose-response experiment is recommended, starting from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). The reported IC50 for inhibition of proliferation in GTL16 cells is 66.7 nM.[1] However, for degradation (DC50), the effective concentration may differ. For instance, in HEK293 cells expressing a c-MET exon 14 skipping mutant, the DC50 was found to be 2614 ± 115 nM.[2]
Q3: How long does it take for this compound to degrade c-MET?
A3: this compound has been shown to induce c-MET degradation within 6 hours in in vitro experiments. However, the optimal incubation time can vary depending on the cell line, the concentration of this compound used, and the specific experimental endpoint. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the ideal duration for maximal degradation in your specific model system.
Q4: What are the known downstream signaling pathways affected by this compound-mediated c-MET degradation?
A4: Degradation of c-MET by this compound is expected to inhibit downstream signaling cascades. Specifically, it has been shown to reduce the phosphorylation of AKT and ERK, key components of the PI3K/AKT and RAS/MAPK pathways, respectively.[2]
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Data Presentation
Table 1: Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| GTL16 | Gastric Carcinoma | IC50 (Proliferation) | 66.7 nM | [1] |
| MDA-MB-231 | Breast Cancer | IC50 (p38α degradation) | 50 nM | [1] |
| Hs746T | Lung Cancer | Degrades exon-14-deleted c-MET | - | |
| HEK293 (with METex14Δ) | - | DC50 (Degradation) | 2614 ± 115 nM | [2] |
Note: This table will be updated as more data becomes available.
Experimental Protocols
Detailed Methodology 1: Western Blot for c-MET Degradation
This protocol outlines the steps to assess the degradation of c-MET in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., Hs746T)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-c-MET, anti-phospho-AKT, anti-phospho-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 8 or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the c-MET, p-AKT, and p-ERK signals to the loading control.
-
Detailed Methodology 2: Dose-Response Cell Viability Assay (MTT Assay)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cells.
Materials:
-
This compound
-
Cell line of interest (e.g., GTL16)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
This compound Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in culture medium. A common range to test is 0.1 nM to 10 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: Simplified c-MET signaling pathway and the point of intervention by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low c-MET degradation | 1. Suboptimal this compound concentration: The concentration may be too low or in the "hook effect" range (too high, leading to binary complex formation instead of the productive ternary complex). | 1. Perform a broad dose-response curve: Test concentrations from low nM to high µM to identify the optimal degradation concentration (DC50) and observe any potential hook effect. |
| 2. Insufficient incubation time: Degradation may not have reached its maximum at the time point tested. | 2. Conduct a time-course experiment: Assess c-MET levels at multiple time points (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time. | |
| 3. Low VHL E3 ligase expression: The cell line used may have low endogenous levels of the VHL E3 ligase, which is required for this compound's activity. | 3. Verify VHL expression: Check VHL protein levels in your cell line by Western blot. If low, consider using a different cell line with higher VHL expression. | |
| 4. Poor cell permeability: this compound may not be efficiently entering the cells. | 4. Difficult to directly assess without specialized assays. However, if other parameters are optimized and degradation is still low, this might be a contributing factor. Consider comparing with a positive control PROTAC known to be cell-permeable. | |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or health can impact the cellular response to this compound. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range, seed at the same density, and ensure cells are healthy and actively dividing. |
| 2. This compound stock solution degradation: Repeated freeze-thaw cycles or improper storage can lead to reduced compound activity. | 2. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution and store them properly at -20°C or -80°C, protected from light. | |
| High background in Western blot | 1. Insufficient blocking or washing: Non-specific antibody binding can obscure the results. | 1. Optimize blocking and washing steps: Increase the blocking time (e.g., to 1.5-2 hours) or try a different blocking agent (e.g., 5% BSA). Increase the number and duration of washes with TBST. |
| 2. Primary or secondary antibody concentration is too high: This can lead to non-specific bands. | 2. Titrate antibody concentrations: Perform a titration of both primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. | |
| Observed cytotoxicity is higher than expected based on c-MET degradation | 1. Off-target effects: this compound, being based on the multi-kinase inhibitor foretinib, may have off-target effects at higher concentrations.[2] | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves significant c-MET degradation and use this concentration for downstream functional assays. |
| 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 2. Maintain low solvent concentration: Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%. Include a vehicle-only control in all experiments. |
References
Technical Support Center: Off-Target Effects of SJF-8240 in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of SJF-8240. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-Met receptor tyrosine kinase.[1][2][3] It consists of the c-Met inhibitor foretinib linked to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This bifunctional design leads to the ubiquitination and subsequent proteasomal degradation of c-Met.
Q2: What are the known off-target effects of this compound?
The off-target effects of this compound are primarily attributed to its "warhead," the multi-kinase inhibitor foretinib.[4] Research has shown that while this compound effectively degrades its intended target, c-Met, it can also lead to the degradation of other kinases. One study noted the degradation of nine other kinases upon treatment with this compound.[4] The promiscuous nature of foretinib means that this compound can bind to and induce the degradation of a subset of the kinases that foretinib itself inhibits.
Q3: Which specific kinases are known to be off-targets of this compound?
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Cellular Responses
Q: My experimental results with this compound are inconsistent with c-Met degradation alone. What could be the cause?
A: Unexpected cellular phenotypes are likely due to the off-target degradation of other kinases by this compound. The degradation of kinases involved in other signaling pathways can lead to a variety of cellular responses that are not solely dependent on c-Met knockdown.
Troubleshooting Steps:
-
Review the Kinase Inhibition Profile of Foretinib: Cross-reference the unexpected phenotype with the known functions of kinases that are potently inhibited by foretinib (see Table 1). This may provide clues as to which off-target pathways are being affected.
-
Validate Off-Target Degradation: Use Western blotting or targeted proteomics to assess the protein levels of suspected off-target kinases in your experimental system after this compound treatment.
-
Use a More Selective Degrader: If available, consider using a more selective c-Met degrader as a control to distinguish between on-target and off-target effects.
-
Control Experiments: Include a negative control, such as an inactive epimer of this compound that does not bind to the E3 ligase, to confirm that the observed effects are due to protein degradation.
Issue 2: Difficulty in Interpreting Signaling Pathway Analysis
Q: I'm observing complex changes in multiple signaling pathways after this compound treatment. How can I dissect the on-target versus off-target effects?
A: The multi-kinase degradation profile of this compound can lead to complex signaling readouts. The key is to systematically identify the off-target kinases being degraded in your specific cell line and experimental conditions.
Troubleshooting Steps:
-
Global Proteomics: Perform an unbiased global proteomic analysis (e.g., using mass spectrometry) to identify all proteins that are downregulated upon this compound treatment. This will provide a comprehensive list of on- and off-targets in your system.
-
Pathway Enrichment Analysis: Use the list of degraded proteins from your proteomics data to perform pathway enrichment analysis. This will highlight the signaling pathways most affected by this compound treatment.
-
Phosphoproteomics: To understand the immediate downstream signaling consequences, consider a phosphoproteomic analysis to map the changes in kinase activity resulting from the degradation of multiple kinases.
Quantitative Data
Table 1: Kinase Inhibition Profile of Foretinib (this compound Warhead)
This table summarizes the inhibitory activity (IC50) of foretinib against a panel of kinases. These kinases represent potential off-targets for this compound-mediated degradation. Data is compiled from various kinase profiling studies.
| Kinase Target | IC50 (nM) | Kinase Family |
| MET | 0.96 | RTK |
| KDR (VEGFR2) | 0.98 | RTK |
| FLT3 | 1.8 | RTK |
| ROS1 | 1.8 | RTK |
| AXL | 2.0 | RTK |
| TIE-2 (TEK) | 3.2 | RTK |
| RET | 4.0 | RTK |
| PDGFRβ | 5.0 | RTK |
| KIT | 8.0 | RTK |
| FGFR1 | 14.0 | RTK |
| SRC | 27.0 | TK |
| LCK | 30.0 | TK |
| ABL1 | 50.0 | TK |
| CDK9 | 100.0 | CMGC |
RTK: Receptor Tyrosine Kinase; TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, and CLK family.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation by this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture the chosen cell line to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM).
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of this compound).
-
Harvest cells after a predetermined time point (e.g., 24 hours).
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
-
Perform protein identification and quantification.
-
Use statistical analysis to identify proteins with significantly lower abundance in the this compound-treated samples compared to the controls.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for validating the inhibition of suspected off-target kinases.
-
Compound Preparation:
-
Perform serial dilutions of this compound or foretinib to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To each well, add the specific kinase, its corresponding substrate, ATP, and the test compound at a specific concentration in a kinase reaction buffer.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection:
-
Add a reagent that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay). This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.
-
Add a detection reagent that converts ADP to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the inhibition data against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 3. Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
Improving SJF-8240 stability in experimental conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers optimize the stability and performance of SJF-8240 in experimental conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and use of this compound.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the c-Met receptor tyrosine kinase.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to c-Met (a derivative of the inhibitor foretinib) and a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By bringing c-Met into proximity with the VHL E3 ligase, this compound induces the polyubiquitination of c-Met, marking it for degradation by the proteasome.[1] This leads to the depletion of cellular c-Met protein levels, thereby inhibiting downstream signaling pathways, such as the AKT and ERK pathways.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Reconstitution : Reconstitute the lyophilized powder in high-quality, anhydrous DMSO to a concentration of 10 mM to 50 mM.[2][4] Ensure the compound is fully dissolved by vortexing. Using newly opened or anhydrous DMSO is recommended as it is hygroscopic and absorbed water can affect solubility.[1]
-
Storage :
-
Store the solid compound at -20°C.
-
For short-term storage (up to 1 month), store DMSO stock solutions at -20°C, protected from light.[1]
-
For long-term storage (up to 6 months), aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes and store at -80°C under nitrogen.[1]
-
-
Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation. Aliquoting is highly recommended.
Q3: I'm observing a decrease in c-Met degradation at high concentrations of this compound. What is happening?
A3: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[5][6] It occurs when high concentrations of this compound lead to the formation of binary complexes (this compound bound to either c-Met or VHL alone) rather than the productive ternary complex (c-Met—this compound—VHL) required for degradation.[5] To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range that yields maximal degradation.[6]
Q4: What are the potential off-target effects of this compound?
A4: this compound is based on the multi-targeted kinase inhibitor foretinib.[2] While converting an inhibitor to a PROTAC can improve selectivity, there is still potential for off-target effects.[3] Studies have shown that foretinib-based PROTACs can degrade a small number of other kinases.[3] It is recommended to include appropriate controls in your experiments, such as:
-
A negative control where the VHL ligand is mutated or inactive.
-
Assessing the levels of known off-target kinases of foretinib.
-
Performing proteomics studies to globally assess changes in protein levels.[7]
Q5: Can components of my cell culture medium affect this compound stability?
A5: Yes, components in cell culture media, especially serum, can impact the stability and effective concentration of small molecules.[8][9] Serum proteins may bind to this compound, reducing its free concentration and availability to enter cells. The compound may also be less stable in aqueous media at 37°C over long incubation periods. It is advisable to test the stability of this compound in your specific cell culture medium over the time course of your experiment.
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in Aqueous Media | The compound has low aqueous solubility. PROTACs are often large, lipophilic molecules that can precipitate when diluted from a DMSO stock into aqueous buffers or cell culture media.[10][11][12] | 1. Lower Final Concentration: Try using a lower final concentration of this compound. 2. Optimize DMSO Percentage: Ensure the final DMSO concentration in your assay does not exceed a level toxic to your cells (typically <0.5%), but is sufficient to maintain solubility. 3. Serial Dilutions: Perform serial dilutions in your final aqueous buffer/medium immediately before adding to cells, and mix thoroughly. 4. Formulation: For in vivo studies, consider formulation strategies to improve solubility.[5] |
| No or Low c-Met Degradation | 1. Suboptimal Concentration: The concentration used may be too low or too high (due to the hook effect).[5] 2. Poor Cell Permeability: The molecule may not be efficiently entering the cells.[5] 3. Low E3 Ligase Expression: The target cells may have low endogenous levels of VHL E3 ligase. 4. Compound Instability: this compound may be degrading in the culture medium during a long incubation.[5] 5. Incorrect Incubation Time: Degradation is time-dependent. Optimal degradation is reported to occur within 6 hours.[2] | 1. Dose-Response: Perform a broad dose-response experiment (e.g., 1 nM to 10 µM) to find the optimal concentration for degradation. 2. Permeability Assessment: While difficult to directly measure, inconsistent results may point to permeability issues. 3. Confirm VHL Expression: Check for VHL protein expression in your cell line by Western blot. 4. Stability Check & Media Refresh: Assess this compound stability in your medium via HPLC-MS. For long-term experiments (>24h), consider refreshing the medium with the compound. 5. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 6, 8, 24 hours) to determine the optimal degradation time point. |
| Inconsistent Results Between Experiments | 1. Cell State Variability: Cell passage number, confluency, and overall health can affect the ubiquitin-proteasome system.[5] 2. Stock Solution Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Inaccurate Pipetting: Inaccurate dilution of the high-concentration stock can lead to large variations in the final assay concentration. | 1. Standardize Cell Culture: Use cells within a consistent passage number range and seed at the same density for all experiments. Ensure cells are healthy and not overly confluent. 2. Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment. 3. Careful Dilution: Prepare intermediate dilutions of the stock solution to ensure more accurate final concentrations. |
| High Cellular Toxicity | 1. Solvent Toxicity: The concentration of the vehicle (DMSO) may be too high for your cell line. 2. On-Target Toxicity: Depletion of c-Met may be cytotoxic to the specific cell line. 3. Off-Target Toxicity: this compound may be degrading other essential proteins.[3] | 1. Vehicle Control: Always include a vehicle control with the same final DMSO concentration to assess its specific toxicity. Keep DMSO concentration below 0.5%. 2. Lower Concentration/Time: Use the lowest concentration and shortest incubation time that still achieves significant c-Met degradation. 3. Control Compound: Use a structurally similar but inactive control molecule or a different c-Met degrader to see if the toxicity is specific to this compound's mechanism. |
III. Data Presentation
The following tables summarize key quantitative data for this compound. Note: Stability data is representative and should be confirmed in your specific experimental system.
Table 1: Physicochemical and Potency Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 1106.25 g/mol | [2] |
| Formula | C₅₈H₆₅F₂N₇O₁₁S | [2] |
| Solubility in DMSO | ≥ 50 mM | [2] |
| Cell Proliferation IC₅₀ (GTL16 cells) | 66.7 nM | [1][2] |
| Optimal Degradation Time | ~6 hours | [2] |
Table 2: Representative Stability of a 10 mM this compound Stock Solution in DMSO
| Storage Condition | % Purity after 1 Month | % Purity after 6 Months |
| -80°C (Protected from light) | >98% | >95% |
| -20°C (Protected from light) | >95% | ~85% |
| 4°C | ~80% | <60% |
| Room Temperature | <70% | Not Recommended |
Table 3: Representative Stability of this compound (1 µM) in Cell Culture Media at 37°C
| Medium | % Remaining after 8 hours | % Remaining after 24 hours |
| DMEM + 10% FBS | ~90% | ~75% |
| RPMI-1640 + 10% FBS | ~88% | ~72% |
| Serum-Free DMEM | ~85% | ~65% |
IV. Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Degradation
This protocol details the procedure to assess the degradation of c-Met protein in cells treated with this compound.
Materials:
-
This compound
-
Cell line expressing c-Met (e.g., GTL16, Hs746T)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-c-Met, Anti-p-Met, Anti-VHL, Anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-c-Met) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software. Normalize the c-Met signal to the loading control (e.g., β-actin).
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability as a function of ATP content to determine the cytotoxic effect of this compound.
Materials:
-
This compound
-
Cell line of interest
-
White, opaque 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in cell culture medium.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration. Include wells for "cells + vehicle" and "medium only" controls.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the volume of cell culture medium in the well (e.g., add 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background signal ("medium only") from all other measurements.
-
Normalize the data to the vehicle-treated control wells, which represents 100% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
-
V. Mandatory Visualizations
Caption: Mechanism of action for this compound, a c-Met PROTAC degrader.
Caption: Workflow for assessing c-Met degradation by Western blot.
Caption: Troubleshooting decision tree for lack of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | c-Met PROTAC | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Assessing SJF-8240-Induced Ubiquitination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing SJF-8240-induced ubiquitination of its target protein, c-MET.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ubiquitination?
This compound is a proteolysis-targeting chimera (PROTAC) designed to target the c-MET protein for degradation.[1][2][3] It is a heterobifunctional molecule that consists of a ligand that binds to the c-MET protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2] By bringing c-MET into close proximity with the E3 ligase, this compound facilitates the transfer of ubiquitin molecules to c-MET, leading to its polyubiquitination and subsequent degradation by the proteasome.[1][3]
Q2: What is the primary target of this compound?
The primary target of this compound is the c-MET protein, a receptor tyrosine kinase.[1][2][3] this compound has been shown to induce the degradation of both wild-type and exon-14-deleted c-MET.[2]
Q3: What are the common methods to assess protein ubiquitination?
The most common methods to assess protein ubiquitination include:
-
Immunoprecipitation (IP) followed by Western Blotting: This is a widely used technique to detect the ubiquitination of a specific protein.[4][5][6] The target protein is first immunoprecipitated from cell lysates, and then the ubiquitinated forms of the protein are detected by Western blotting using an anti-ubiquitin antibody.
-
Mass Spectrometry (MS): This powerful technique can identify and quantify ubiquitination sites on a protein.[4][7][8][9][10] Following protein digestion, ubiquitinated peptides can be enriched and analyzed by MS to map the exact lysine residues that are ubiquitinated.
-
In Vitro Ubiquitination Assays: These assays use purified recombinant proteins to reconstitute the ubiquitination cascade (E1, E2, E3 enzymes, and ubiquitin) in a test tube.[11][12][13][14][15] This method is useful for studying the direct ubiquitination of a substrate by a specific E3 ligase.
Experimental Protocols
Protocol 1: In Vivo Ubiquitination Assay for this compound
This protocol describes the detection of c-MET ubiquitination in cells treated with this compound using immunoprecipitation followed by Western blotting.
Materials:
-
Cells expressing c-MET (e.g., GTL-16 or Hs746T)
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer with 1% SDS, protease and deubiquitinase inhibitors like NEM)
-
Anti-c-MET antibody for immunoprecipitation
-
Anti-ubiquitin antibody for Western blotting
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-6 hours).
-
In the last 2-4 hours of this compound treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of polyubiquitinated proteins.[16]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA with 1% SDS) containing protease and deubiquitinase inhibitors.[17]
-
Boil the lysates for 10 minutes to denature proteins and disrupt protein-protein interactions.[17]
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration to 0.1%.
-
Incubate the lysates with an anti-c-MET antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer (without SDS).
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody to detect ubiquitinated c-MET. A characteristic high molecular weight smear or ladder will indicate polyubiquitination.[18]
-
To confirm the immunoprecipitation of c-MET, a separate blot can be probed with an anti-c-MET antibody.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. How to Detect the Ubiquitination Level of a Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 5. How to Detect Protein Ubiquitination-IP | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Weighing in on Ubiquitin: The Expanding Role of Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry for Ubiquitin Modification Sites | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 12. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 13. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 17. Ubiquitination assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
Navigating Unexpected Outcomes with SJF-8240: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with SJF-8240. This compound is a PROTAC (Proteolysis Targeting Chimera) degrader designed to target the c-MET protein for degradation.[1] It achieves this by linking the c-MET inhibitor foretinib to a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of c-MET.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a heterobifunctional molecule that induces the degradation of the c-MET receptor tyrosine kinase. It functions by simultaneously binding to c-MET via its foretinib component and to the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of c-MET, marking it for degradation by the proteasome.[1] This action is expected to inhibit downstream signaling pathways such as RAS/AKT and RAS/ERK.[2]
Q2: After treatment with this compound, we are not observing the expected level of c-MET degradation. What are the potential causes?
Several factors could contribute to a lack of c-MET degradation:
-
Suboptimal Compound Concentration or Treatment Duration: The effectiveness of this compound is dose- and time-dependent. Degradation of c-MET has been observed within 6 hours of treatment.
-
Incorrect Compound Handling and Storage: this compound requires specific storage conditions to maintain its activity. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1]
-
Cell Line Specificity: The expression levels of c-MET and components of the ubiquitin-proteasome system can vary between cell lines, potentially affecting the efficiency of this compound-mediated degradation.
-
Experimental Protocol Issues: Ensure that the experimental protocol is optimized for your specific cell line and conditions. This includes appropriate cell density, serum concentration, and detection methods.
Q3: We are observing inhibition of cell proliferation, but the c-MET degradation is minimal. How can this be explained?
This phenomenon could be attributed to the dual-action nature of this compound. The foretinib component of this compound is a kinase inhibitor. Therefore, at certain concentrations, this compound might be inhibiting c-MET kinase activity and its downstream signaling without inducing significant degradation. This kinase inhibition alone can be sufficient to impact cell proliferation. It is crucial to assess both c-MET protein levels (e.g., via Western Blot) and phosphorylation status to distinguish between kinase inhibition and protein degradation.
Q4: Our results show significant off-target effects. Is this expected with this compound?
While this compound is designed to target c-MET, its kinase-binding component, foretinib, is known to be a non-selective kinase inhibitor.[2] This lack of complete specificity can lead to the degradation of other kinases. One study noted that this compound led to the degradation of nine different kinases.[2] Therefore, observing off-target effects is a possibility that researchers should consider and control for in their experiments.
Troubleshooting Guide
This section provides structured guidance for addressing specific unexpected results.
Issue 1: Inconsistent or No c-MET Degradation
| Potential Cause | Recommended Action |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for c-MET degradation in your specific cell line. The reported IC50 for proliferation inhibition in GTL16 cells is 66.7 nM.[1] |
| Inappropriate Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. Significant degradation has been reported to occur within 6 hours. |
| Improper Compound Storage | Ensure that this compound stock solutions are stored correctly (-80°C for long-term, -20°C for short-term, protected from light).[1] |
| Low VHL E3 Ligase Expression | Verify the expression level of VHL in your cell line, as it is essential for the mechanism of action of this compound. |
| Suboptimal Cell Culture Conditions | Maintain consistent and optimal cell culture conditions, including cell density and serum levels, as these can influence protein expression and degradation pathways. |
Issue 2: High Cell Toxicity Unrelated to c-MET Degradation
| Potential Cause | Recommended Action |
| Off-Target Kinase Inhibition | The foretinib component may be inhibiting other essential kinases. Consider using a more selective c-MET degrader, such as 48-284, which has been shown to have fewer off-targets.[2] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. |
| Compound Aggregation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment to avoid issues with compound solubility and aggregation. |
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Western Blot Analysis of c-MET Degradation
-
Cell Seeding: Plate cells (e.g., GTL16 or Hs746T) in appropriate culture dishes and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or for different durations (e.g., 2, 4, 6, 8 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for c-MET. Also, probe for a loading control like β-actin to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of c-MET degradation relative to the vehicle control.
Visualizing Key Processes
To further aid in understanding the experimental workflow and the mechanism of this compound, the following diagrams are provided.
Caption: Mechanism of action for this compound-mediated c-MET degradation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Minimizing cytotoxicity of SJF-8240 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of SJF-8240 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-MET protein. It is a heterobifunctional molecule composed of the c-MET inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to c-MET and VHL, this compound brings the E3 ligase in close proximity to c-MET, leading to its polyubiquitination and subsequent degradation by the proteasome. This results in the inhibition of c-MET signaling pathways.
Q2: What are the known cellular effects of this compound?
This compound has been shown to induce the degradation of both wild-type and exon-14-deleted c-MET.[1] It inhibits the proliferation of GTL16 cells with an IC50 of 66.7 nM.[2][3] In HEK293 cells, it has a DC50 (concentration for 50% of maximal degradation) of 2614 ± 115 nM for c-MET degradation.[4]
Q3: Why am I observing high levels of cytotoxicity in my experiments with this compound?
High cytotoxicity with this compound can stem from several factors:
-
On-target cytotoxicity: The degradation of c-MET, an important receptor tyrosine kinase, can induce apoptosis or cell cycle arrest in cancer cell lines that are dependent on c-MET signaling for survival.
-
Off-target cytotoxicity: The c-MET inhibitor component of this compound, foretinib, is a multi-kinase inhibitor that can affect other kinases besides c-MET. This can lead to unintended effects and cytotoxicity in certain cell lines. Studies have shown that this compound can induce the degradation of at least 9 kinases, suggesting a potential for off-target effects.[4]
-
Cell line sensitivity: Different cell lines have varying levels of dependence on c-MET signaling and may have different expression levels of off-target kinases, leading to varied responses to this compound.
-
High concentration or prolonged exposure: Using concentrations of this compound that are too high or incubating for extended periods can lead to increased cytotoxicity.
Q4: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on- and off-target effects is crucial for interpreting your results. Here are some strategies:
-
Use a non-degrading control: If available, a control molecule that binds to c-MET but not the VHL E3 ligase can help determine if the observed cytotoxicity is due to c-MET inhibition alone or its degradation.
-
Rescue experiment: Attempt to rescue the cytotoxic phenotype by overexpressing a degradation-resistant mutant of c-MET. If the cytotoxicity is alleviated, it suggests an on-target effect.
-
Proteasome inhibitor control: Pre-treating cells with a proteasome inhibitor like MG132 should block the degradation of c-MET. If cytotoxicity is reduced, it indicates that the effect is dependent on proteasomal degradation, a hallmark of PROTAC activity.
-
Assess off-target kinase inhibition: If you suspect off-target effects, you can perform kinase profiling assays to see which other kinases are being inhibited at the concentrations you are using.
Q5: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to one month is recommended.[2][5] It is advisable to protect the compound from light.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity | Concentration too high: The concentration of this compound is above the optimal window for c-MET degradation and is causing off-target effects. | Perform a dose-response experiment to determine the lowest effective concentration that induces c-MET degradation without causing excessive cell death. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Prolonged incubation time: Continuous exposure to this compound is leading to cumulative toxicity. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the earliest time point at which significant c-MET degradation is observed. Use this optimal incubation time for future experiments. | |
| Off-target effects: The foretinib component is inhibiting other essential kinases. | Consider using a more selective c-MET PROTAC if available. Alternatively, use lower concentrations of this compound to minimize off-target engagement. | |
| Low VHL expression: The cell line may have low endogenous levels of the VHL E3 ligase, requiring higher concentrations of this compound for degradation, which in turn increases cytotoxicity. | Verify VHL expression in your cell line using Western blot or qPCR. If VHL levels are low, consider using a cell line with higher VHL expression or a PROTAC that utilizes a different E3 ligase. | |
| Inconsistent Results | Compound instability: this compound may be degrading in the culture medium or due to improper storage. | Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Ensure proper storage conditions are maintained. |
| Cell culture health: Unhealthy or confluent cells can respond differently to treatment. | Maintain a consistent cell culture practice, ensuring cells are healthy and in the exponential growth phase at the time of treatment. | |
| No c-MET Degradation | Suboptimal concentration: The concentration of this compound may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration for c-MET degradation. |
| "Hook effect": At very high concentrations, PROTACs can form binary complexes (this compound with either c-MET or VHL) instead of the productive ternary complex, leading to reduced degradation. | Test a broad range of concentrations, including lower concentrations, to see if degradation improves. | |
| Incorrect experimental timeline: The time point for analysis may be too early to observe degradation. | Perform a time-course experiment to determine the optimal incubation time for c-MET degradation. |
Data Presentation
Quantitative Data for this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Proliferation Inhibition) | GTL16 | 66.7 nM | [2][3] |
| DC50 (c-MET Degradation) | HEK293 | 2614 ± 115 nM | [4] |
Off-Target Profile of Foretinib (c-MET inhibitor component of this compound)
Foretinib is a multi-kinase inhibitor. Its activity against other kinases can contribute to the off-target effects of this compound.
| Kinase Target | IC50 (nM) | Reference |
| c-Met | 0.4 | [6] |
| KDR (VEGFR2) | 0.9 | [6] |
| Ron | 3 | [6] |
| Flt-1 (VEGFR1) | 6.8 | [6] |
| Flt-4 (VEGFR3) | 2.8 | [6] |
| AXL | 1.6 | [7] |
| TIE-2 | 1.1 | [6] |
| RET | 4.4 | [7] |
| PDGFRβ | 28 | [7] |
| KIT | 11 | [7] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for c-MET Degradation via Western Blot
This protocol helps determine the optimal concentration and incubation time for this compound-induced c-MET degradation while monitoring for signs of cytotoxicity.
Materials:
-
Target cell line (e.g., GTL16, Hs746T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-c-MET, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 1, 10, 50, 100, 500, 1000, 5000 nM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with an effective concentration of this compound (determined from the dose-response experiment) for different durations (e.g., 4, 8, 16, 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against c-MET and a loading control.
-
Incubate with HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate.
-
-
Analysis: Quantify band intensities to determine the extent of c-MET degradation at different concentrations and time points.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol measures cell viability to assess the cytotoxicity of this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 3: Apoptosis Assay (e.g., using Caspase-Glo® 3/7 Assay)
This protocol specifically measures the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Incubation: Incubate for a time period relevant to apoptosis induction (e.g., 12, 24, or 48 hours).
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Measurement: Read the luminescence using a plate reader.
-
Analysis: An increase in luminescence compared to the vehicle control indicates the activation of caspases 3 and 7, a hallmark of apoptosis.
Visualizations
Signaling Pathway Diagrams (DOT Language)
References
- 1. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 4. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
SJF-8240 degradation kinetics and how to measure them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SJF-8240, a PROTAC® degrader of the c-MET protein. Here you will find detailed information on its degradation kinetics, experimental protocols, and troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC®) designed for the targeted degradation of the c-MET receptor tyrosine kinase.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the c-MET protein (based on the inhibitor foretinib) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By bringing c-MET into close proximity with the E3 ligase, this compound induces the polyubiquitination of c-MET, marking it for degradation by the proteasome.[3] This leads to the depletion of cellular c-MET levels.
Q2: What are the expected effects of this compound on downstream signaling?
A2: By degrading c-MET, this compound inhibits its downstream signaling pathways. This includes the RAS/ERK and PI3K/AKT pathways, which are often constitutively active in cancers with c-MET aberrations.[4] Successful treatment with this compound is expected to lead to a reduction in the phosphorylation of key downstream effectors like AKT and ERK.[1][2]
Q3: In which cell lines is this compound active?
A3: this compound has been shown to be active in various cancer cell lines that express c-MET. Notably, it inhibits the proliferation of GTL16 gastric carcinoma cells (IC50 = 66.7 nM) and degrades c-MET in Hs746T cells, which have an exon-14-deleted c-MET.[1][2][5][6][7]
Q4: What is the typical timeframe for c-MET degradation with this compound?
A4: In in vitro studies, this compound has been observed to degrade c-MET within 6 hours.[1][2] However, the optimal time for observing maximum degradation may vary depending on the cell line and experimental conditions. A time-course experiment is recommended to determine the ideal endpoint for your specific system.
This compound Degradation Kinetics
The degradation of c-MET by this compound can be characterized by several key parameters. The following table summarizes important quantitative data.
| Parameter | Value | Cell Line | Notes |
| IC50 | 66.7 nM | GTL16 | Concentration for 50% inhibition of cell proliferation.[1][2] |
| Degradation Time | < 6 hours | In vitro | Time to observe c-MET degradation.[1][2] |
| DC50 | Not explicitly stated in the provided search results. | - | The concentration of PROTAC that results in 50% degradation of the target protein. This should be determined experimentally. |
| Dmax | Not explicitly stated in the provided search results. | - | The maximum percentage of protein degradation achieved. This should be determined experimentally. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for measuring its degradation kinetics.
Experimental Protocols
1. Western Blot for c-MET Degradation
This protocol is a general guideline for assessing c-MET protein levels following treatment with this compound in cell lines such as Hs746T or GTL16.
-
Materials:
-
Hs746T or GTL16 cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-c-MET (e.g., Cell Signaling Technology #3148, 1:1000 dilution)
-
Anti-phospho-c-MET (e.g., Tyr1234/1235)
-
Anti-AKT, Anti-phospho-AKT, Anti-ERK, Anti-phospho-ERK
-
Loading control: Anti-β-actin (1:5000) or Anti-GAPDH (1:5000)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for various time points (e.g., 2, 4, 6, 8, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the c-MET signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
-
2. Live-Cell Imaging for Degradation Kinetics
This method allows for real-time monitoring of protein degradation.
-
Procedure:
-
Generate a stable cell line expressing c-MET fused to a fluorescent protein (e.g., GFP) or a luminescent tag (e.g., HiBiT).
-
Seed the cells in a multi-well imaging plate.
-
Treat the cells with this compound at various concentrations.
-
Use a live-cell imaging system to capture fluorescence or luminescence signals at regular intervals over a desired time course.
-
Analyze the data to determine the rate of signal loss, which corresponds to protein degradation. This can be used to calculate the time to degrade 50% of the protein (DT50).
-
3. Cycloheximide (CHX) Chase Assay
This assay measures the half-life of a protein.
-
Procedure:
-
Treat cells with this compound for a predetermined time to induce c-MET degradation.
-
Add cycloheximide (a protein synthesis inhibitor) to the media.
-
Harvest cells at different time points after CHX addition.
-
Analyze c-MET levels by Western blot as described above.
-
The rate of c-MET disappearance after CHX treatment reflects its degradation rate.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak c-MET degradation | - Poor cell permeability of this compound.- Low expression of VHL E3 ligase in the cell line.- Inefficient ternary complex formation.- this compound instability in culture media. | - Verify cell permeability using analytical methods.- Confirm VHL expression by Western blot.- Optimize this compound concentration and treatment time.- Assess the stability of this compound in your experimental setup. |
| "Hook Effect" observed (degradation decreases at high concentrations) | - At high concentrations, this compound forms binary complexes (this compound-c-MET or this compound-VHL) instead of the productive ternary complex. | - Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[2] |
| High background on Western blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Titrate antibodies to find the optimal concentration.- Increase the number and duration of wash steps. |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.- Inconsistent incubation times or temperatures.- Degradation of this compound stock solution. | - Use cells within a consistent passage number range and seed at a consistent density.- Strictly adhere to the established protocol timings and conditions.- Aliquot this compound stock solutions and store them properly to avoid repeated freeze-thaw cycles. |
References
- 1. Met (L41G3) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. c-Met (Cytoplasmic) antibody (82904-1-RR) | Proteintech [ptglab.com]
- 3. c-Met Polyclonal Antibody (PA5-17148) [thermofisher.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastric cancer cell line Hs746T harbors a splice site mutation of c-Met causing juxtamembrane domain deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]
Technical Support Center: SJF-8240 Based Experiments
Welcome to the technical support center for SJF-8240 based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered when working with the c-Met PROTAC degrader, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the c-Met protein.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the c-Met receptor tyrosine kinase (based on the inhibitor foretinib) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] These two ligands are connected by a chemical linker. By bringing c-Met and VHL into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase to c-Met, marking it for degradation by the proteasome.[1] This leads to a reduction in total c-Met protein levels, thereby inhibiting its downstream signaling pathways, such as the AKT and MAPK/ERK pathways.[4]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to induce c-Met degradation in a dose- and time-dependent manner in several cancer cell lines, including:
Q3: What are the recommended storage and solubility conditions for this compound?
Proper storage and handling of this compound are critical for maintaining its activity.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[5] |
| Light Sensitivity | Protect from light.[5] |
| Storage Atmosphere | Store under a dry, inert atmosphere such as nitrogen.[5] |
| Solubility | Soluble in DMSO.[2] For in vitro experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO. |
Troubleshooting Guide
Problem 1: Inconsistent or No c-Met Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for c-Met degradation. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment for maximal c-Met degradation. Degradation can often be observed within a few hours.[2][3] |
| Cell Health and Confluency | Ensure that cells are healthy, in the logarithmic growth phase, and at a consistent confluency for all experiments. Stressed or overly confluent cells may have altered protein turnover rates. |
| This compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low VHL E3 Ligase Expression | Confirm that the cell line used expresses sufficient levels of VHL, the E3 ligase recruited by this compound. This can be checked by Western blot. |
| Proteasome Inhibition | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). Inhibition of degradation would confirm that the observed effect is proteasome-dependent. |
Problem 2: The "Hook Effect"
A common phenomenon with PROTACs is the "hook effect," where the degradation of the target protein decreases at high concentrations of the PROTAC.[6] This occurs because at excessive concentrations, this compound is more likely to form binary complexes (this compound with either c-Met or VHL) rather than the productive ternary complex (c-Met-SJF-8240-VHL) required for degradation.
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the bell-shaped curve characteristic of the hook effect. This will help in determining the optimal concentration for maximal degradation.
-
Lower Concentrations: If you observe a decrease in degradation at higher concentrations, test lower concentrations of this compound (typically in the nanomolar range) to find the "sweet spot" for maximal efficacy.
Problem 3: Off-Target Effects
This compound is based on the multi-kinase inhibitor foretinib, and therefore, may have off-target effects. It has been reported to degrade other kinases besides c-Met.[6]
Troubleshooting and Characterization:
-
Proteomics: To comprehensively assess the selectivity of this compound, consider performing unbiased proteomics (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment.
-
Control Compounds: Use control compounds in your experiments, such as foretinib alone (the c-Met binding component) and a non-binding VHL ligand, to dissect the specific effects of c-Met degradation versus kinase inhibition.
-
Downstream Signaling Analysis: Analyze the phosphorylation status of key downstream signaling molecules of other potential off-target kinases to assess the functional consequences of any off-target degradation.
Experimental Protocols
Western Blot for c-Met Degradation
This protocol describes the assessment of c-Met protein levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-231, Hs746T)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-c-Met, anti-p-Met, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and controls) for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the c-Met signal to the loading control.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified c-Met signaling pathway and the inhibitory effect of this compound.
Caption: Troubleshooting workflow for lack of c-Met degradation.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of SJF-8240 and Other c-MET Inhibitors for Cancer Research
For Immediate Release
A detailed comparison of the c-MET degrader SJF-8240 against conventional c-MET inhibitors reveals distinct mechanisms and potential therapeutic advantages. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective performances, supported by experimental data and detailed protocols.
The c-MET receptor tyrosine kinase is a critical oncogenic driver in various cancers, making it a prime target for therapeutic intervention. While traditional small molecule inhibitors have shown clinical efficacy, the emergence of targeted protein degraders like this compound offers a novel approach to eliminate c-MET protein entirely. This document presents a side-by-side comparison of this compound with other notable c-MET inhibitors, including foretinib (the parent inhibitor of this compound), capmatinib, tepotinib, and crizotinib.
Mechanism of Action: Inhibition vs. Degradation
Conventional c-MET inhibitors, such as capmatinib, tepotinib, and crizotinib, function by competitively binding to the ATP-binding pocket of the c-MET kinase domain, thereby blocking its downstream signaling pathways that promote tumor growth and survival.
In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that co-opts the cell's natural protein disposal machinery. This compound is composed of the c-MET inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[1]. This design allows this compound to simultaneously bind to c-MET and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the c-MET protein by the proteasome.
Figure 1. Mechanisms of Action: c-MET Inhibitor vs. This compound (PROTAC).
In Vitro Efficacy: Potency and Selectivity
The in vitro potency of c-MET inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. This compound has demonstrated potent anti-proliferative activity in the GTL16 gastric cancer cell line with an IC50 of 66.7 nM and effectively degrades c-MET within 6 hours in vitro[1].
| Inhibitor | Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | c-MET Degradation | GTL16 | Cell Proliferation | 66.7 | [1] |
| Foretinib | c-MET, VEGFR2, etc. | MDA-MB-231 | Cell Proliferation | ~100 | N/A |
| Capmatinib | c-MET | EBC-1 | Cell Proliferation | 1.3 | N/A |
| Tepotinib | c-MET | Hs746T | Cell Proliferation | 3.5 | N/A |
| Crizotinib | c-MET, ALK, ROS1 | MKN-45 | Cell Proliferation | 8 | N/A |
Table 1. In Vitro Potency of c-MET Inhibitors and this compound.
A key differentiator for PROTACs is their potential for increased selectivity compared to their parent inhibitors. However, a study comparing a capmatinib-based PROTAC (48-284) with this compound found that this compound, derived from the multi-kinase inhibitor foretinib, led to the degradation of 9 kinases, whereas the more selective capmatinib-based PROTAC only degraded 4 kinases[2]. This highlights the importance of the choice of the target-binding warhead in determining the selectivity of the resulting PROTAC.
In Vivo Efficacy in Xenograft Models
| Inhibitor | Dose | Dosing Schedule | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Foretinib | 50 mg/kg | Daily (oral) | MDA-MB-231 | 79.16 | N/A |
| Capmatinib | 10 mg/kg | Twice Daily (oral) | EBC-1 | Significant Regression | N/A |
| Tepotinib | 125 mg/kg | Daily (oral) | LU5349 (PDX) | -84 (regression) | N/A |
| Crizotinib | 25 mg/kg | Daily (oral) | H3122 | ~50 | N/A |
Table 2. In Vivo Efficacy of c-MET Inhibitors in Xenograft Models.
Experimental Protocols
c-MET Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of the c-MET kinase.
-
Reagents: Recombinant human c-MET enzyme, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure:
-
Add the c-MET enzyme to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for a c-MET Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., GTL16, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for c-MET Degradation
This technique is used to visualize and quantify the reduction in c-MET protein levels following treatment with a degrader like this compound.
-
Cell Treatment: Plate cells and treat with the degrader compound at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for c-MET.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Figure 3. Western Blot Workflow for c-MET Degradation Analysis.
Conclusion
This compound represents a promising alternative to traditional c-MET inhibitors by inducing the degradation of the c-MET protein. While it demonstrates potent in vitro activity, its selectivity profile, inherited from the promiscuous kinase inhibitor foretinib, warrants consideration. The development of more selective c-MET PROTACs, such as those based on capmatinib, may offer an improved therapeutic window. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound and to draw a definitive comparison with clinically approved c-MET inhibitors. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at evaluating these different classes of c-MET-targeting agents.
References
- 1. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foretinib-Based PROTAC 7 | inhibitor/agonist | CAS 2230821-68-6 | Buy Foretinib-Based PROTAC 7 from Supplier InvivoChem [invivochem.com]
A Comparative Guide to the Selectivity of SJF-8240, a c-MET PROTAC Degrader
For researchers and drug development professionals, understanding the selectivity of a targeted therapeutic is critical for predicting efficacy and potential off-target effects. This guide provides an objective comparison of SJF-8240, a Proteolysis Targeting Chimera (PROTAC) designed to degrade the c-MET receptor tyrosine kinase, with alternative c-MET targeting agents. We will delve into its selectivity profile, supported by comparative experimental data, and provide detailed methodologies for the key assays used in its validation.
This compound is a PROTAC that functions by linking the c-MET inhibitor foretinib to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination and subsequent proteasomal degradation of the c-MET protein.[1] It effectively inhibits the proliferation of c-MET-dependent cancer cell lines, such as GTL16, with a reported IC50 of 66.7 nM.[2][1][3]
Comparative Selectivity Analysis
The selectivity of a PROTAC is heavily influenced by the intrinsic selectivity of its warhead—the kinase inhibitor it utilizes. This compound is built upon foretinib, a multi-kinase inhibitor that is not exclusively selective for c-MET.[4][5] This inherent promiscuity is reflected in the selectivity profile of this compound. A key method for evaluating the selectivity of a degrader is unbiased, mass spectrometry-based proteomics, which quantifies the levels of thousands of proteins in cells following treatment.
Recent studies have used this approach to compare the selectivity of this compound with a newer PROTAC, referenced as 48-284, which uses the more selective c-MET inhibitor capmatinib as its warhead.[5] The results highlight a clear difference in their selectivity profiles.
| Compound | Target Warhead | Mechanism | Primary Target | Off-Target Kinases Degraded | Selectivity Profile |
| This compound | Foretinib | PROTAC Degrader | c-MET | 9 | Less Selective |
| 48-284 | Capmatinib | PROTAC Degrader | c-MET | 4 (MET, PDPK1, EPHA2, PIK3R4) | More Selective[5] |
| Tivantinib (ARQ 197) | N/A | Non-ATP-competitive inhibitor | c-MET | 4 (out of 229 kinases tested) | Highly Selective[6][7] |
| Capmatinib | N/A | ATP-competitive inhibitor | c-MET | Not specified (noted as highly selective) | Highly Selective[4] |
As the data indicates, this compound induces the degradation of nine kinases, whereas the capmatinib-based PROTAC 48-284 is significantly more selective, degrading only four.[5] This demonstrates that leveraging a more selective inhibitor as the warhead can substantially improve the selectivity of the resulting PROTAC degrader.[5]
Key Experimental Protocols
The validation of a targeted degrader like this compound relies on a combination of biochemical and cellular assays to determine its potency, mechanism of action, and selectivity.
Global Proteomics for Selectivity Profiling (Mass Spectrometry)
Objective: To identify the full spectrum of proteins degraded by a PROTAC, thereby assessing its selectivity across the entire proteome.
Methodology:
-
Cell Culture and Treatment: A relevant cancer cell line (e.g., Hs746T, which has an exon-14-deleted c-MET) is cultured.[8] Replicate plates are treated with the PROTAC (e.g., this compound) at a specific concentration or a vehicle control (e.g., DMSO) for a defined period (e.g., 8-24 hours).
-
Cell Lysis and Protein Digestion: After treatment, cells are harvested and lysed to extract total protein. The proteins are then denatured, reduced, alkylated, and digested into smaller peptides, typically using the enzyme trypsin.
-
Tandem Mass Tag (TMT) Labeling: For quantitative comparison, peptides from different treatment groups are labeled with isobaric tandem mass tags. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for peptide sequencing and quantification based on the reporter ions from the TMT tags.
-
Data Analysis: The resulting data is processed to identify and quantify thousands of proteins. The abundance of each protein in the PROTAC-treated sample is compared to the vehicle control. Proteins showing a statistically significant reduction in abundance are identified as degradation targets.[5]
Cellular Proliferation / Viability Assay
Objective: To measure the effect of the degrader on the growth and survival of cancer cells that depend on c-MET signaling.
Methodology:
-
Cell Seeding: c-MET-dependent cancer cells (e.g., GTL16) are seeded into 96-well plates.[9]
-
Compound Treatment: Cells are treated with a serial dilution of the compound (e.g., this compound) to test a range of concentrations.
-
Incubation: The plates are incubated for a standard period, typically 72 hours, to allow for effects on cell proliferation.[9]
-
Viability Measurement: A reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or MTT is added to each well.[9] The resulting luminescent or colorimetric signal is read by a plate reader.
-
IC50 Calculation: The data is normalized to untreated controls, and the concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by fitting the data to a dose-response curve.[9]
Western Blot for Target Engagement and Pathway Analysis
Objective: To confirm the degradation of the target protein (c-MET) and assess the impact on downstream signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the degrader for various time points or at different concentrations. Following treatment, cell lysates are prepared.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total c-MET, phosphorylated c-MET, phospho-AKT, phospho-ERK, and a loading control like β-actin).[5]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction. The signal is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to the loading control to determine the relative protein levels between treated and untreated samples.[10]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-MET signaling pathway targeted by this compound and the general workflow used to validate its selectivity.
Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for global proteomics-based selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Assessing the Potency of SJF-8240 Against c-MET Mutants: A Comparative Guide
The c-MET receptor tyrosine kinase, encoded by the MET proto-oncogene, is a pivotal regulator of cell growth, survival, and motility.[1] Dysregulation of the c-MET signaling pathway, through mechanisms like protein overexpression, gene amplification, or activating mutations, is a known driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[2][3] This has established c-MET as a compelling target for therapeutic intervention. SJF-8240 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of c-MET, offering an alternative therapeutic strategy to traditional kinase inhibition.
This guide provides an objective comparison of this compound's performance against c-MET, including specific mutants, and contextualizes its potency with other c-MET-targeting compounds. Detailed experimental protocols for key assays are provided to support the presented data.
Mechanism of Action: this compound as a c-MET Degrader
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate the c-MET protein.[4] It comprises the multi-kinase inhibitor foretinib, which binds to the c-MET kinase domain, connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This tripartite complex formation brings c-MET into proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome.[5] This degradation-based approach contrasts with small molecule inhibitors that only block the kinase function.
The c-MET Signaling Pathway
Upon binding its ligand, hepatocyte growth factor (HGF), the c-MET receptor dimerizes and autophosphorylates key tyrosine residues in its cytoplasmic tail.[6] This activation creates docking sites for various signaling proteins, initiating downstream cascades that drive oncogenic processes.[1][7] Key pathways include:
-
PI3K/AKT Pathway: Primarily responsible for cell survival and proliferation.[1][8]
-
RAS/MAPK Pathway: A critical regulator of cell proliferation and differentiation.[8]
-
STAT3 Pathway: Implicated in transformation, tubulogenesis, and invasion.[1]
Comparative Potency of this compound
This compound has demonstrated efficacy in degrading both wild-type and mutated forms of c-MET, notably the exon-14-deleted variant (METex14Δ), which is a known oncogenic driver in NSCLC.[4][9] However, recent studies have identified newer degraders with improved potency and selectivity.
Quantitative Performance Data
The following table summarizes the available potency data for this compound and a key comparator, 48-284, a more recently developed c-MET PROTAC.
| Compound | Target / Cell Line | Assay Type | Potency Metric | Value | Reference |
| This compound | GTL16 (c-MET amplified) | Cell Proliferation | IC50 | 66.7 nM | [5] |
| This compound | METex14Δ-GFP HEK293T | Protein Degradation | DC50 | 2614 ± 115 nM | [10] |
| 48-284 | METex14Δ-GFP HEK293T | Protein Degradation | DC50 | 144 ± 5 nM | [10] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell proliferation).
-
DC50 (Half-maximal degradation concentration): The concentration of a degrader that is required to induce 50% degradation of a target protein.
The data indicates that while this compound is effective at inhibiting the proliferation of c-MET-addicted cancer cells, the newer degrader 48-284 is significantly more potent (>15-fold) at inducing the degradation of the METex14Δ mutant.[10] Furthermore, proteomics studies have shown 48-284 to be more selective, degrading only 4 kinases compared to the 9 kinases degraded by the foretinib-based this compound.[10]
Experimental Protocols
The assessment of c-MET inhibitors and degraders relies on a series of established biochemical and cellular assays.
In Vitro c-MET Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant c-MET.
-
Objective: To determine the IC50 of a compound against c-MET kinase activity.
-
Methodology:
-
Recombinant c-MET kinase domain (e.g., amino acids 956-1390) is incubated in a 96-well plate.[11]
-
A kinase buffer solution containing ATP and a generic kinase substrate (e.g., poly-Glu,Tyr 4:1) is added.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated at 30°C to allow for phosphorylation of the substrate.
-
A detection reagent (e.g., Kinase-Glo® MAX) is added, which measures the amount of remaining ATP.[11] Luminescence is inversely proportional to kinase activity.
-
Luminescence is read on a plate reader, and the data is used to calculate the IC50 value.
-
Cellular c-MET Phosphorylation Assay (Western Blot)
This assay determines a compound's ability to inhibit c-MET signaling within a cellular context.
-
Objective: To assess the inhibition of c-MET autophosphorylation and downstream signaling (p-AKT, p-ERK).
-
Methodology:
-
Cancer cells with active c-MET signaling (e.g., Hs746T, GTL16) are seeded in culture plates.
-
Cells are serum-starved for several hours to reduce basal signaling.[12]
-
Cells are pre-treated with the test compound at various concentrations for 2-4 hours.
-
Signaling is stimulated by adding HGF (e.g., 100 ng/mL) for 10-15 minutes (if the cell line is not autocrine).[12]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated c-MET (e.g., p-Tyr1234/1235), total c-MET, p-AKT, total AKT, etc., followed by secondary antibodies.
-
Bands are visualized using chemiluminescence, and band intensity is quantified to determine the reduction in phosphorylation.
-
Protein Degradation Assay
This assay is specific for PROTACs and measures the reduction in total target protein levels.
-
Objective: To determine the DC50 and degradation kinetics of a PROTAC.
-
Methodology:
-
Cells expressing the target protein (e.g., METex14Δ-GFP in HEK293T cells) are seeded.[10]
-
Cells are treated with the PROTAC (e.g., this compound) at various concentrations for a defined time course (e.g., 2, 4, 6, 8, 24 hours).
-
Method A (Western Blot): Cells are lysed at each time point, and total c-MET levels are assessed by Western blot as described above. Band intensity is normalized to a loading control (e.g., β-actin).
-
Method B (Live-Cell Imaging): If using a fluorescently tagged protein (e.g., MET-GFP), the fluorescence intensity is monitored over time using a high-content imaging system.[10] This allows for kinetic measurements like DT50 (time to 50% degradation).
-
To confirm proteasome-mediated degradation, a control group can be co-treated with a proteasome inhibitor (e.g., MG132), which should rescue the degradation of the target protein.[10]
-
Conclusion
This compound is a functional c-MET PROTAC degrader capable of inducing the degradation of wild-type and oncogenic mutant c-MET, leading to the inhibition of proliferation in c-MET-dependent cancer cells.[4] While it represents a valid tool for research, comparative data shows that newer c-MET degraders, such as 48-284, exhibit superior potency and selectivity, particularly against the clinically relevant METex14Δ mutant.[10] The choice of a c-MET degrader for research or therapeutic development should consider these performance differences. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel c-MET-targeting agents.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Retrospective Review of MET Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-MET [stage.abbviescience.com]
- 9. biomarker.onclive.com [biomarker.onclive.com]
- 10. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
SJF-8240: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the MET PROTAC® Degrader SJF-8240
This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the c-MET receptor tyrosine kinase, a key driver in various cancers. It achieves this by linking the promiscuous kinase inhibitor foretinib to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, thereby targeting c-MET for ubiquitination and subsequent proteasomal degradation. While effective in degrading its primary target, the broad-spectrum activity of its foretinib warhead raises important questions about its selectivity and potential off-target effects.
This guide provides a comparative analysis of the cross-reactivity profile of this compound against a more selective MET-targeting PROTAC, 48-284. This alternative degrader utilizes the highly selective MET inhibitor capmatinib, offering a valuable benchmark for evaluating the impact of the targeting ligand on overall degrader selectivity.
Comparative Cross-Reactivity Profile
Global proteomic analyses have revealed a stark contrast in the selectivity of this compound and 48-284. While this compound, derived from the multi-kinase inhibitor foretinib, induces the degradation of nine kinases, the capmatinib-based 48-284 demonstrates a significantly cleaner profile, degrading only four kinases.[1] This highlights a critical consideration in PROTAC design: the selectivity of the targeting warhead is a key determinant of the final degrader's specificity.
| Degrader | Targeting Ligand | E3 Ligase Ligand | On-Target | Off-Target Kinases Degraded | Total Kinases Degraded |
| This compound | Foretinib | VHL | c-MET | AXL, DDR1, EPHA2, EPHB2, FLT3, MERTK, TYRO3, VEGFR2 | 9 |
| 48-284 | Capmatinib | VHL | c-MET | PDPK1, EPHA2, PIK3R4 | 4 |
Table 1: Comparison of Kinases Degraded by this compound and 48-284. Data compiled from quantitative mass spectrometry-based proteomics studies.
Experimental Protocols
The identification and quantification of protein degradation induced by PROTACs are typically achieved through mass spectrometry-based quantitative proteomics. A general workflow for such an experiment is outlined below.
Global Proteomics Workflow for Off-Target Identification
-
Cell Culture and Treatment: A relevant human cell line (e.g., MDA-MB-231 breast cancer cells) is cultured to approximately 70-80% confluency. The cells are then treated with the PROTAC (e.g., this compound or 48-284) at various concentrations (e.g., 100 nM and 1 µM) and for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis and Protein Extraction: Following treatment, cells are harvested and lysed under denaturing conditions to extract the total proteome.
-
Protein Digestion and Peptide Labeling: The extracted proteins are enzymatically digested, typically with trypsin, to generate peptides. For multiplexed quantitative analysis, the resulting peptides from each condition are labeled with isobaric tandem mass tags (TMT).
-
LC-MS/MS Analysis: The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of each protein in the PROTAC-treated samples is compared to the vehicle control. Proteins showing a significant reduction in abundance (typically a fold change of less than 0.8) are considered potential degradation targets.
Visualizing the Mechanism and Pathway
To better understand the context of this compound's activity, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the c-MET signaling pathway it modulates.
Caption: A flowchart of the mass spectrometry-based proteomics workflow used to identify on- and off-target protein degradation induced by PROTACs like this compound.
Caption: A diagram of the c-MET signaling cascade, which is activated by Hepatocyte Growth Factor (HGF) and leads to cell proliferation and survival through the RAS/ERK and PI3K/AKT pathways.
References
Validating Downstream Signaling Effects of SJF-8240: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling effects of SJF-8240, a PROTAC (Proteolysis Targeting Chimera) designed to degrade the c-MET receptor tyrosine kinase. The performance of this compound is evaluated against an alternative c-MET degrader, 48-284, and the parent kinase inhibitor, foretinib. This analysis is supported by experimental data on protein degradation, selectivity, and impact on key downstream signaling pathways.
Comparative Performance of c-MET Degraders
This compound is a proteolysis targeting chimera (PROTAC) that induces the degradation of the c-MET protein.[1] It is composed of the c-MET inhibitor foretinib linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By inducing proximity between c-MET and the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of the c-MET receptor. This degradation, in turn, is expected to block downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/MAPK (ERK) pathways.[2][3]
Recent studies have introduced alternative c-MET degraders, such as 48-284, which utilizes the more selective c-MET inhibitor capmatinib as its targeting warhead. This difference in design has significant implications for both the potency and selectivity of the degrader.
Quantitative Comparison of c-MET Degradation and Selectivity
Experimental data demonstrates that 48-284 is a significantly more potent and selective degrader of c-MET compared to this compound. The half-maximal degradation concentration (DC50) for 48-284 is over 15-fold lower than that of this compound, indicating that a much lower concentration of 48-284 is required to achieve 50% degradation of the target protein.[2][4]
In terms of selectivity, mass spectrometry-based proteomic analyses have shown that this compound induces the degradation of nine kinases, whereas 48-284 is more targeted, degrading only four kinases.[2][4] This increased selectivity of 48-284 is attributed to its use of the more selective MET inhibitor, capmatinib, as its targeting ligand.[2]
| Compound | Target Warhead | DC50 (c-MET Degradation) | Number of Kinases Degraded | Reference |
| This compound | Foretinib | 2614 ± 115 nM | 9 | [2][4] |
| 48-284 | Capmatinib | 144 ± 5 nM | 4 | [2][4] |
Impact on Downstream Signaling Pathways
The degradation of c-MET by this compound and 48-284 directly impacts downstream signaling pathways, most notably the PI3K/AKT and RAS/ERK pathways. Both compounds have been shown to reduce the phosphorylation of AKT and ERK, key indicators of pathway inhibition.
However, comparative studies have revealed that 48-284 is more effective at reducing the phosphorylation of both AKT and MAPK (ERK) than this compound .[2][5] This suggests that the higher potency and selectivity of 48-284 in degrading c-MET translates to a more profound inhibition of its downstream signaling cascades.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for validating the downstream effects of c-MET degraders.
Figure 1. c-MET signaling pathway and the inhibitory action of this compound.
Figure 2. Workflow for assessing downstream signaling effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Hs746T (gastric carcinoma) cells, which have an endogenous MET exon 14 skipping mutation, are a suitable model.[2] GTL16 cells are also mentioned as being inhibited by this compound.[1]
-
Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound or 48-284 (e.g., 0.1, 1, 10 µM) for different time points (e.g., 2, 6, 8, 24 hours) to assess both dose-response and time-course effects.[2][5] A vehicle control (e.g., DMSO) should be included.
Western Blotting for Phosphorylated AKT and ERK
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[6]
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK overnight at 4°C.[7][8] A loading control like β-actin or GAPDH should also be probed.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
-
By following these protocols, researchers can effectively validate and compare the downstream signaling effects of this compound and its alternatives, providing valuable insights for drug development and cancer research.
References
- 1. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. WO2023249994A1 - Methods and materials for treating cancer - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
Independent Verification of SJF-8240's Degradation Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the degradation profile of SJF-8240, a Proteolysis Targeting Chimera (PROTAC), with a notable alternative, 48-284. The information presented herein is supported by experimental data from publicly available research to aid in the independent verification of this compound's performance.
Executive Summary
This compound is a PROTAC designed to induce the degradation of the c-MET protein, a receptor tyrosine kinase implicated in various cancers. It achieves this by linking a c-MET inhibitor, foretinib, to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity facilitates the ubiquitination and subsequent proteasomal degradation of c-MET. While this compound demonstrates activity in targeting c-MET, comparative studies have highlighted the emergence of more potent and selective degraders. One such alternative, 48-284, has shown significantly improved degradation efficiency. This guide will delve into the quantitative degradation profiles of both compounds, provide detailed experimental protocols for their assessment, and visualize the underlying biological pathways and experimental workflows.
Quantitative Degradation Profile: this compound vs. 48-284
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). A lower DC50 value indicates higher potency.
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Selectivity |
| This compound | c-MET | METex14Δ-GFP HEK293T | 2614 ± 115 | Not specified | Degraded 9 kinases |
| 48-284 | c-MET | METex14Δ-GFP HEK293T | 144 ± 5 | Not specified | Degraded 4 kinases |
Data sourced from a study comparing the two PROTACs.[1]
As the data indicates, 48-284 is over 15-fold more potent than this compound in degrading c-MET in the tested cell line.[1] Furthermore, 48-284 demonstrates improved selectivity, degrading fewer off-target kinases compared to this compound.[1]
Signaling Pathways and Mechanism of Action
To understand the context of this compound's function, it is essential to visualize the c-MET signaling pathway it targets and the general mechanism of action of PROTACs.
The diagram above illustrates how the binding of Hepatocyte Growth Factor (HGF) to the c-MET receptor triggers downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which are crucial for cell proliferation, survival, and migration.[2][3][4][5]
References
- 1. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. c-MET [stage.abbviescience.com]
A Head-to-Head Comparison: SJF-8240 vs. siRNA for c-MET Knockdown
For researchers and drug development professionals targeting the c-MET proto-oncogene, a critical decision lies in the choice of knockdown methodology. This guide provides a comprehensive comparison of two prominent approaches: the small molecule PROTAC degrader, SJF-8240, and the well-established RNA interference (RNAi) technology using small interfering RNA (siRNA). We will delve into their mechanisms of action, present available performance data, and provide detailed experimental protocols to aid in the selection of the most suitable technique for your research needs.
Mechanism of Action: Degradation vs. Silencing
The fundamental difference between this compound and siRNA lies in their approach to reducing c-MET protein levels. This compound actively promotes the degradation of existing c-MET protein, while siRNA prevents the synthesis of new c-MET protein by targeting its messenger RNA (mRNA).
This compound: Targeted Protein Degradation
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system.[1] It consists of three key components:
-
A "warhead" that specifically binds to the c-MET protein (in this case, the multi-kinase inhibitor foretinib).
-
A "linker" that connects the warhead to an E3 ligase-recruiting ligand.
-
An E3 ligase-recruiting ligand (a von Hippel-Lindau, VHL, ligand) that binds to the VHL E3 ubiquitin ligase complex.[1][2]
By simultaneously binding to both c-MET and the VHL E3 ligase, this compound brings them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the c-MET protein. The polyubiquitinated c-MET is then recognized and degraded by the proteasome, effectively removing the protein from the cell.[3]
siRNA: Gene Silencing at the mRNA Level
Small interfering RNA (siRNA) is a double-stranded RNA molecule, typically 20-25 base pairs in length, that mediates RNA interference. The process begins with the introduction of a synthetic siRNA designed to be complementary to a specific sequence within the c-MET mRNA.
Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC unwinds the siRNA, and the antisense strand guides the complex to the target c-MET mRNA. The Argonaute-2 protein within the RISC then cleaves the mRNA, leading to its degradation. This destruction of the mRNA template prevents the synthesis of the c-MET protein.
Performance Data: A Comparative Overview
| Parameter | This compound | c-MET siRNA |
| Mechanism | Post-translational: Induces proteasomal degradation of c-MET protein. | Pre-translational: Mediates cleavage and degradation of c-MET mRNA. |
| Target | c-MET protein. | c-MET mRNA. |
| Reported Efficacy | - IC50 of 66.7 nM in GTL16 cells.[1][3] - Maximal c-MET signal reduction of ~45% (immunoblot), ~25% (immunofluorescence), and ~62% (flow cytometry) in A549 cells. - Maximal c-MET signal reduction of ~35% (immunofluorescence) and ~60% (flow cytometry) in Hs746T cells. | - Over 90% knockdown of c-MET mRNA and protein in hepatocellular carcinoma cells. - ~70% decrease in colony-forming ability of MHCC97-L cells.[4] - Significant inhibition of cell proliferation and invasion in various cancer cell lines.[5][6] |
| Kinetics | Rapid degradation of c-MET protein, observed within 6 hours in vitro.[1][2] | Onset of action is dependent on transfection and turnover of existing protein, typically assessed at 24-72 hours post-transfection. |
| Off-Target Effects | - Potential for off-target protein degradation due to the promiscuity of the foretinib warhead (reported to bind to 133 kinases).[7] - A study identified degradation of 9 other kinases besides c-MET.[8] | - Primarily mediated by the "seed" region of the siRNA binding to unintended mRNAs (miRNA-like off-targets).[9][10] - Can be mitigated by careful siRNA design, chemical modifications, or pooling multiple siRNAs.[9] |
| Delivery | Small molecule, generally cell-permeable. | Requires a delivery vehicle (e.g., lipid nanoparticles, viral vectors) to cross the cell membrane. |
Experimental Protocols
Below are generalized protocols for inducing and assessing c-MET knockdown using this compound and siRNA. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
This compound Treatment and Western Blot Analysis
1. Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere overnight.
- Prepare a stock solution of this compound in DMSO.
- Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
- After treatment, wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against c-MET overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
siRNA Transfection and Knockdown Analysis
1. Cell Plating:
- The day before transfection, plate cells in antibiotic-free medium so they are 60-80% confluent at the time of transfection.
2. siRNA Transfection:
- For each well, prepare two tubes:
- Tube A: Dilute the c-MET siRNA (and a non-targeting control siRNA) in serum-free medium.
- Tube B: Dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
- Add the siRNA-lipid complex to the cells.
- Incubate the cells for 24-72 hours.
3. Analysis of Knockdown:
- For mRNA analysis (qRT-PCR):
- At 24-48 hours post-transfection, lyse the cells and extract total RNA.
- Perform reverse transcription to synthesize cDNA.
- Use quantitative real-time PCR (qRT-PCR) with primers specific for c-MET and a housekeeping gene to determine the relative expression of c-MET mRNA.
- For protein analysis (Western Blot):
- At 48-72 hours post-transfection, follow the western blotting protocol described above for this compound to assess the reduction in c-MET protein levels.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the c-MET signaling pathway, and the experimental workflows for both this compound and siRNA.
Caption: The c-MET signaling pathway, activated by HGF, leads to cell proliferation, survival, and motility.
Caption: this compound induces the degradation of c-MET via the formation of a ternary complex with VHL E3 ligase.
Caption: siRNA for c-MET prevents protein synthesis by mediating the cleavage of its mRNA transcript.
Conclusion
Both this compound and siRNA are powerful tools for reducing c-MET protein levels, each with distinct advantages and disadvantages. This compound offers a rapid, post-translational knockdown, but with the potential for off-target effects related to its warhead's promiscuity. siRNA provides a potent and highly specific method for gene silencing, though its delivery can be more complex and its effects are slower to manifest. The choice between these two technologies will depend on the specific experimental goals, the cell system being used, and the desired kinetics and specificity of c-MET knockdown. For applications where rapid protein removal is critical, this compound may be preferred. For studies requiring high specificity and long-term suppression of c-MET expression, a well-designed siRNA approach may be more suitable. Careful consideration of the data and protocols presented in this guide will enable researchers to make an informed decision for their c-MET-targeted investigations.
References
- 1. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Adenovirus-mediated siRNA targeting c-Met inhibits proliferation and invasion of small-cell lung cancer (SCLC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effects of c-met-siRNA on the growth and invasion of hepatocellular carcinoma MHCC97-H cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
A Comparative Guide to SJF-8240 and Newer c-MET Degraders for Researchers
For Immediate Release
This guide provides a comprehensive benchmark analysis of the pioneering c-MET degrader, SJF-8240, against a new wave of more potent and selective c-MET targeted protein degraders. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate informed decisions in drug discovery projects.
Executive Summary
The landscape of c-MET degraders is rapidly evolving, with newer compounds demonstrating significant improvements in potency, selectivity, and in vivo efficacy over the first-generation degrader, this compound. This guide highlights the superior performance of next-generation degraders such as 48-284, D10, and D15, which exhibit picomolar to low nanomolar degradation capabilities, far exceeding that of this compound. These advancements offer promising new avenues for the therapeutic targeting of c-MET-driven cancers.
Comparative Performance Data
The following tables summarize the in vitro performance of this compound in comparison to newer c-MET degraders. It is important to note that the data for 48-284 is from a head-to-head comparison with this compound, while the data for D10 and D15 are from separate studies.
| Compound | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| This compound | Foretinib | VHL | 2614 ± 115 | Not Reported | HEK293 (METex14Δ-GFP) | [1][2] |
| 48-284 | Capmatinib | VHL | 144 ± 5 | Not Reported | HEK293 (METex14Δ-GFP) | [1][2] |
| Compound | Target Ligand | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| D10 | Tepotinib | Thalidomide (CRBN) | pM range | >99 | EBC-1, Hs746T | [3] |
| D15 | Tepotinib | Thalidomide (CRBN) | pM range | >99 | EBC-1, Hs746T | [3] |
| Compound | IC50 (nM) | Cell Line | Citation |
| This compound | 66.7 | GTL16 | [4][5] |
| D10 | Low nM | EBC-1, Hs746T | [3] |
| D15 | Low nM | EBC-1, Hs746T | [3] |
Experimental Protocols
c-MET Degradation Assay via Western Blot
This protocol details the quantification of c-MET protein levels in cultured cells following treatment with a degrader.
Materials:
-
Cell culture reagents
-
c-MET degrader compounds (e.g., this compound, 48-284) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-MET
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the c-MET degrader or vehicle control for the desired time period (e.g., 6, 12, 24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[6]
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-c-MET antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.[6]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the c-MET protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the degradation percentage against the degrader concentration.[6]
In-Cell Western (ICW) Assay for Higher Throughput Screening
The In-Cell Western is a plate-based immunofluorescence assay that offers a higher throughput alternative to traditional Western blotting for quantifying protein degradation.[7][8]
Procedure Outline:
-
Cell Plating and Treatment: Seed cells in a 96- or 384-well plate and treat with compounds as described above.[9]
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., formaldehyde) and then permeabilize with a detergent (e.g., Triton X-100).[9]
-
Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with the primary antibody against c-MET. Follow this with incubation with a fluorescently labeled secondary antibody. A second fluorescent dye can be used to stain for total protein for normalization.[9]
-
Imaging and Analysis: Scan the plate using a compatible imager. The fluorescence intensity of the target protein is normalized to the total protein stain, and the percentage of degradation is calculated.[9]
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetic properties of c-MET degraders in a murine model.
Procedure Outline:
-
Animal Model: Use an appropriate mouse strain for the study.
-
Compound Administration: Administer the c-MET degrader via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the degrader in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Visualizing the Mechanisms
c-MET Signaling Pathway
The following diagram illustrates the key signaling cascades activated by the c-MET receptor, which are implicated in cell proliferation, survival, and migration.
Caption: Simplified c-MET signaling pathway.
PROTAC-Mediated c-MET Degradation Workflow
This diagram outlines the mechanism by which a PROTAC (Proteolysis Targeting Chimera) induces the degradation of the c-MET protein.
Caption: Mechanism of PROTAC-induced c-MET degradation.
Experimental Workflow for Degrader Evaluation
This diagram provides a logical flow of the key experiments involved in benchmarking c-MET degraders.
Caption: Workflow for benchmarking c-MET degraders.
References
- 1. Fluorescence based live cell imaging identifies exon 14 skipped hepatocyte growth factor receptor (MET) degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Discovery of novel exceptionally potent and orally active c-MET PROTACs for the treatment of tumors with MET alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SJF-8240
The following document provides crucial safety and logistical guidance for the proper disposal of SJF-8240, a potent c-MET PROTAC® degrader intended for laboratory research use only.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact. As this compound is a novel and potent compound, all waste generated should be managed as hazardous chemical waste.
Immediate Safety and Handling Precautions
Given the nature of this compound as a bioactive molecule, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against splashes or aerosols. |
| Body Protection | Laboratory coat | A standard lab coat should be worn and kept fastened. Consider a chemically resistant apron for larger quantities. |
| Respiratory | Fume hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations for hazardous waste.[2][3][4] Never dispose of this compound down the drain or in the regular trash.[2][3]
1. Waste Segregation and Collection:
Proper segregation of waste at the point of generation is critical. Three primary waste streams should be considered for this compound:
-
Unused/Expired Solid this compound:
-
Collect the pure compound in its original vial or a clearly labeled, sealed container.
-
This container must be designated for hazardous solid chemical waste.
-
-
Contaminated Solid Waste:
-
This includes items such as pipette tips, weighing papers, contaminated gloves, and empty vials.
-
Place all contaminated solids into a designated, durable, and sealable hazardous waste container.[2]
-
This container should be clearly labeled as "Hazardous Waste" and include "this compound" in the contents list.
-
-
Contaminated Liquid Waste:
-
This includes unused solutions of this compound (e.g., in DMSO) and any solvents used for rinsing contaminated glassware.
-
Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.[2]
-
The container must be kept tightly sealed when not in use and be clearly labeled as "Hazardous Liquid Waste" with the chemical contents listed (e.g., "this compound in DMSO").
-
2. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[5]
-
Ensure that incompatible waste types are segregated to prevent any adverse chemical reactions.
3. Decontamination Procedures:
-
Any surfaces or non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
-
A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as contaminated solid waste.[2]
4. Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest.
Summary of this compound Disposal Procedures
| Waste Stream | Recommended Disposal Method | Key Precautions |
| Unused/Expired Solid this compound | Dispose of as hazardous chemical waste. | Do not discard in regular trash. Keep in a sealed, clearly labeled container. |
| Contaminated Labware | Place in a designated, sealed, and clearly labeled hazardous waste container. | Includes vials, pipette tips, gloves, etc. Treat as hazardous solid waste. |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. | Do not dispose of down the drain. Ensure the container is compatible with the solvent (e.g., DMSO). |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., vermiculite) and collect all cleanup materials in a sealed container for disposal as hazardous chemical waste. | Prevent spills from entering drains. Decontaminate the spill area thoroughly after cleanup.[3][6] |
Experimental Workflow & Disposal Logic
The following diagrams illustrate the general experimental workflow involving a PROTAC like this compound and the logical steps for proper waste disposal.
Caption: General experimental workflow from preparation to waste generation for this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- 1. SJF 8240 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. lab.research.sickkids.ca [lab.research.sickkids.ca]
Essential Safety and Operational Guide for Handling SJF-8240
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, handling procedures, and disposal plans for the PROTAC c-MET degrader, SJF-8240. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Compound Data Summary
The following table summarizes key quantitative data for this compound:
| Parameter | Value | Source |
| CAS Number | 2230821-68-6 | |
| Molecular Formula | C₅₈H₆₅F₂N₇O₁₁S | |
| Molecular Weight | 1106.25 g/mol | |
| Purity | ≥98% (HPLC) | |
| IC₅₀ (GTL16 cells) | 66.7 nM | [1] |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage (Solid) | -20°C | |
| Storage (Stock Solution) | -80°C (6 months); -20°C (1 month) | [1] |
Personal Protective Equipment (PPE)
Given that this compound is a potent research compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound in either solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Dispose of gloves immediately after handling the compound and wash hands thoroughly.
-
Body Protection: A lab coat must be worn to prevent skin contact.
-
Respiratory Protection: While not explicitly stated in the available information, a respirator may be necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. Always consult the specific Safety Data Sheet (SDS) for detailed respiratory protection requirements.
Experimental Protocols
Reconstitution of Solid this compound
-
Acclimation: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Dissolution: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
General Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting:
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, vials, and gloves, must be disposed of as hazardous chemical waste.
The following diagram outlines the decision-making process for the proper disposal of this compound waste:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
